Product packaging for Divarasib adipate(Cat. No.:CAS No. 2762240-36-6)

Divarasib adipate

Cat. No.: B12387609
CAS No.: 2762240-36-6
M. Wt: 768.2 g/mol
InChI Key: KUWNSHZGOCXVAI-QJHJCNPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIVARASIB ADIPATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42ClF4N7O6 B12387609 Divarasib adipate CAS No. 2762240-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2762240-36-6

Molecular Formula

C35H42ClF4N7O6

Molecular Weight

768.2 g/mol

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid

InChI

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1

InChI Key

KUWNSHZGOCXVAI-QJHJCNPRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Divarasib (GDC-6036): A Potent and Selective KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (GDC-6036) is an investigational, orally bioavailable, small molecule inhibitor that demonstrates high potency and selectivity for the KRAS G12C mutant protein.[1][2][3][4] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4] Divarasib covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1] Preclinical and clinical studies have shown promising anti-tumor activity and a manageable safety profile for Divarasib.[4]

Chemical Structure and Properties

Divarasib is a complex heterocyclic molecule with the IUPAC name 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one
SMILES C[C@H]1CN(CCN1c1nc(OC[C@@H]2CCCN2C)nc2c(F)c(c(Cl)cc12)-c1nc(N)cc(C)c1C(F)(F)F)C(=O)C=C
Molecular Formula C29H32ClF4N7O2
Molecular Weight 622.06 g/mol
CAS Number 2417987-45-0
Solubility Soluble in DMSO

Mechanism of Action

Divarasib is a covalent inhibitor that specifically targets the KRAS G12C mutation. The G12C mutation introduces a cysteine residue at codon 12 of the KRAS protein, which is not present in the wild-type protein. Divarasib's acrylamide warhead forms an irreversible covalent bond with the thiol group of this cysteine residue. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By inhibiting the activation of KRAS G12C, Divarasib effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.[1]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream effector pathways. The two primary pathways implicated in KRAS-driven oncogenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] By inhibiting KRAS G12C, Divarasib effectively abrogates the signaling cascade through these pathways.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS->KRAS_GDP activates (GEF) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Divarasib Divarasib (GDC-6036) Divarasib->Inhibition Inhibition->KRAS_GDP Covalently binds & locks in inactive state

Divarasib's Inhibition of the KRAS G12C Signaling Pathway

Preclinical Studies

In Vitro Potency and Selectivity

Preclinical studies have demonstrated that Divarasib is a highly potent and selective inhibitor of KRAS G12C. It has an IC50 of less than 0.01 µM for KRAS G12C.[6] In vitro studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.[4]

ParameterValue
KRAS G12C IC50 < 0.01 µM[6]
Relative Potency 5-20x greater than sotorasib and adagrasib[4]
Relative Selectivity Up to 50x greater than sotorasib and adagrasib[4]
In Vivo Efficacy

In xenograft models using human cancer cell lines with the KRAS G12C mutation, Divarasib has demonstrated complete tumor growth inhibition.[7]

Experimental Protocol: Xenograft Model

A study utilized female C.B-17 SCID mice implanted with human NSCLC NCI-H2030.X1.1 cells.[6] Divarasib was administered orally via gavage once daily for 7 days at doses of 10, 25, or 100 mg/kg.[6] The vehicle used was 0.5% methylcellulose.[6] The primary endpoint was the ratio of free KRAS G12C to an internal standard, with over 90% target engagement observed at the 100 mg/kg dose.[6]

Clinical Studies: Phase I (NCT04449874)

A Phase I, open-label, multicenter, dose-escalation, and dose-expansion study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of Divarasib in patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation.[1]

Study Design

Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[1] The study included dose-escalation and dose-expansion cohorts.[1] The primary objective was to assess safety, with secondary objectives including pharmacokinetics and investigator-evaluated anti-tumor activity.[1]

Efficacy

Divarasib demonstrated significant anti-tumor activity in patients with NSCLC and CRC.

Tumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
NSCLC 53.4% (95% CI, 39.9 to 66.7)13.1 months (95% CI, 8.8 to not estimable)[1]
CRC 29.1% (95% CI, 17.6 to 42.9)5.6 months (95% CI, 4.1 to 8.2)[1]
Pharmacokinetics

Pharmacokinetic parameters were assessed in patients receiving a 400 mg dose of Divarasib.

ParameterValue
Mean Half-life (t1/2) 17.6 hours
Median Time to Max. Concentration (Tmax) 2.0 hours
Mean Max. Concentration (Cmax) 657 ng/mL
Mean Area Under the Curve (AUC) 9130 ng*h/mL
Safety and Tolerability

Treatment-related adverse events (TRAEs) were reported in 93% of patients, with the majority being Grade 1 or 2.[1] The most common TRAEs were nausea, diarrhea, and vomiting.[8] Grade 3 TRAEs occurred in 11% of patients, and one Grade 4 event was reported.[1] Dose reductions due to TRAEs occurred in 14% of patients, and treatment was discontinued in 3% of patients.[1] No treatment-related deaths were reported.[1]

Experimental Protocols

Phase I Clinical Trial Protocol (NCT04449874)
  • Study Type: Interventional, open-label, non-randomized.

  • Phases: Phase I.

  • Primary Purpose: Treatment.

  • Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors with a KRAS G12C mutation who have progressed on or are intolerant to standard therapy.[8]

  • Exclusion Criteria: Prior treatment with a KRAS G12C inhibitor.

  • Intervention: Divarasib administered orally once daily in 21-day cycles.

  • Dose Escalation: Doses of 50, 100, 200, and 400 mg were evaluated.[1]

  • Dose Expansion: Patients were enrolled in cohorts to further evaluate the safety and efficacy at the selected dose.

  • Primary Outcome Measures: Incidence of dose-limiting toxicities and adverse events.

  • Secondary Outcome Measures: Objective response rate, duration of response, progression-free survival, and pharmacokinetic parameters.

Circulating Tumor DNA (ctDNA) Analysis Protocol

An exploratory analysis of ctDNA was conducted to assess treatment response and resistance mechanisms.

  • Sample Collection: Plasma samples were collected at baseline (Cycle 1, Day 1), on-treatment (Cycle 1, Day 15 and Cycle 3, Day 1).[9][10]

  • Analysis: ctDNA was profiled to detect KRAS G12C and other genomic alterations. A decline in the KRAS G12C variant allele frequency was associated with clinical response.[9][10]

Experimental Workflows

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment cluster_assessment Assessment Screening Patient Screening and Informed Consent Eligibility Inclusion/Exclusion Criteria Met? (KRAS G12C+) Screening->Eligibility Dose_Escalation Phase I: Dose Escalation (50, 100, 200, 400 mg) Eligibility->Dose_Escalation Yes End End of Study Eligibility->End No Dose_Expansion Phase I: Dose Expansion (Selected Dose) Dose_Escalation->Dose_Expansion Determine Recommended Dose Treatment_Cycle Divarasib PO QD (21-day cycles) Dose_Expansion->Treatment_Cycle Safety Safety Monitoring (Adverse Events) Treatment_Cycle->Safety PK Pharmacokinetic Analysis Treatment_Cycle->PK Efficacy Tumor Response Assessment (RECIST) Treatment_Cycle->Efficacy ctDNA ctDNA Analysis Treatment_Cycle->ctDNA Efficacy->End Disease Progression or Unacceptable Toxicity

Phase I Clinical Trial Workflow for Divarasib (GDC-6036)

ctDNA_Analysis_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing and Analysis cluster_interpretation Data Interpretation Baseline Baseline Plasma Sample (C1D1) Extraction Plasma Separation and ctDNA Extraction Baseline->Extraction On_Treatment_1 On-Treatment Plasma Sample (C1D15) On_Treatment_1->Extraction On_Treatment_2 On-Treatment Plasma Sample (C3D1) On_Treatment_2->Extraction Sequencing Next-Generation Sequencing (NGS) Extraction->Sequencing Bioinformatics Bioinformatic Analysis (VAF calculation) Sequencing->Bioinformatics Response Correlation with Clinical Response Bioinformatics->Response Resistance Identification of Resistance Mutations Bioinformatics->Resistance

Circulating Tumor DNA (ctDNA) Analysis Workflow

Conclusion

Divarasib (GDC-6036) is a promising next-generation KRAS G12C inhibitor with demonstrated high potency and selectivity in preclinical models. Early clinical data from the Phase I study have shown encouraging anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors. Ongoing and future clinical trials will further define the role of Divarasib, both as a monotherapy and in combination with other anti-cancer agents, in the treatment of this patient population. The use of biomarkers such as ctDNA will be crucial in monitoring treatment response and understanding mechanisms of resistance.

References

Divarasib's Mechanism of Action on KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divarasib (GDC-6036) is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. This guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data. Divarasib demonstrates significantly higher potency and selectivity for KRAS G12C compared to first-generation inhibitors, sotorasib and adagrasib. It irreversibly binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade of the MAPK pathway, thereby inhibiting tumor cell proliferation and survival. This document details the binding kinetics, cellular effects, and the experimental methodologies used to elucidate Divarasib's mechanism of action, offering a comprehensive resource for the scientific community.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-growth and survival signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).

Divarasib is designed to specifically target the mutant cysteine residue present in KRAS G12C. Its mechanism of action can be delineated in the following steps:

  • Selective Binding to the Inactive State: Divarasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound conformation.

  • Covalent and Irreversible Inhibition: The molecule forms a covalent bond with the thiol group of the cysteine-12 residue within the switch-II pocket, a region that is accessible in the GDP-bound state. This irreversible binding locks the KRAS G12C protein in its inactive state.[1][2]

  • Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound form, Divarasib prevents the exchange of GDP for GTP, a critical step for KRAS activation.

  • Suppression of Downstream Signaling: The inactivation of KRAS G12C leads to the downregulation of the MAPK signaling pathway, as evidenced by a reduction in the phosphorylation of downstream effectors such as MEK and ERK. This ultimately inhibits oncogenic signaling that drives tumor cell proliferation and survival.

A high-resolution crystal structure of Divarasib in complex with KRAS G12C at 1.90 Å has revealed the precise molecular interactions within the switch-II pocket that contribute to its high potency and selectivity.[3][4]

Data Presentation

Divarasib has demonstrated superior preclinical pharmacodynamics and pharmacokinetics compared to the first-generation KRAS G12C inhibitors, sotorasib and adagrasib.

ParameterDivarasib (GDC-6036)SotorasibAdagrasib
Biochemical IC50 <0.01 µMNot explicitly stated in comparative tableNot explicitly stated in comparative table
Cellular EC50 (HCC1171 cells) 2 nMNot availableNot available
Relative Potency 5 to 20 times > sotorasib & adagrasib--
Selectivity Up to 50 times > sotorasib & adagrasib--
Max Plasma Concentration 657 ng/mL7500 ng/mL985 ng/mL
Recommended Dose 400 mg daily960 mg daily600 mg BID
Half-life 17.6 hours5.5 hours23.0 hours

Table 1: Preclinical and Clinical Pharmacological Profile of Divarasib in Comparison to Sotorasib and Adagrasib.[5][6]

Experimental Protocols

The characterization of Divarasib's mechanism of action involved several key experimental techniques.

Crystallography of KRAS G12C in Complex with Divarasib
  • Protein Expression and Purification: A cysteine-light version of human KRAS-4B G12C (residues 2-169) with additional mutations (C51S, C80L, C118S) was expressed in E. coli BL21(DE3) cells. The protein was purified using affinity and size-exclusion chromatography.

  • Complex Formation: Purified KRAS G12C was incubated with a molar excess of Divarasib at room temperature until complete covalent modification was confirmed by mass spectrometry.

  • Crystallization: The KRAS G12C-Divarasib complex was crystallized using the hanging-drop vapor diffusion method at 20°C. The reservoir solution contained 0.1 M sodium acetate (pH 4.5), 0.2 M ammonium sulfate, and 25% (w/v) PEG 4000.

  • Data Collection and Structure Determination: X-ray diffraction data were collected to a resolution of 1.90 Å. The structure was solved by molecular replacement using a previously determined KRAS structure as a search model.

Biochemical Potency Assessment (TR-FRET Assay)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed to determine the biochemical potency of Divarasib in inhibiting the interaction of KRAS G12C with its effector proteins (e.g., RAF1) or guanine nucleotide exchange factors (e.g., SOS1).

  • Reagents: Recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-Red), an anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate), and the test compound (Divarasib).

  • Procedure:

    • His-tagged KRAS G12C is incubated with varying concentrations of Divarasib in an assay plate.

    • The anti-His-tag antibody-donor conjugate and the fluorescently labeled GTP analog are added to the wells.

    • The plate is incubated to allow for binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 value, representing the concentration of Divarasib required to inhibit 50% of the KRAS G12C-GTP interaction, is calculated from the dose-response curve.

Cellular Potency Assessment (pERK Inhibition via Western Blot)

This assay assesses the ability of Divarasib to inhibit the downstream MAPK signaling pathway in cancer cell lines harboring the KRAS G12C mutation.

  • Cell Culture: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of Divarasib for a specified period (e.g., 2, 6, or 24 hours).

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities for pERK are normalized to total ERK to determine the dose-dependent inhibition of ERK phosphorylation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of Divarasib on the viability of KRAS G12C mutant cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Divarasib and incubated for a prolonged period (e.g., 72 hours).

  • ATP Measurement: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well. The reagent lyses the cells, and the amount of ATP released is proportional to the number of viable cells. The luciferase reaction generates a luminescent signal.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of Divarasib that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Divarasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor KRAS_G12C_GDP KRAS G12C (Inactive) -GDP Receptor->KRAS_G12C_GDP GEF (e.g., SOS1) KRAS_G12C_GTP KRAS G12C (Active) -GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Apoptosis Apoptosis KRAS_G12C_GDP->Apoptosis Divarasib Divarasib Divarasib->KRAS_G12C_GDP Covalent Binding (Irreversible) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of action of Divarasib on the KRAS G12C signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology TR_FRET TR-FRET Assay (Biochemical Potency) Cell_Culture KRAS G12C Cell Lines Western_Blot Western Blot (pERK Inhibition) Cell_Culture->Western_Blot Cell_Viability CellTiter-Glo (Cell Viability) Cell_Culture->Cell_Viability Crystallography X-ray Crystallography (Binding Mode)

Figure 2: Key experimental workflows for the characterization of Divarasib.

Logical_Relationship KRAS_G12C_Mutation KRAS G12C Mutation Constitutive_Activation Constitutive Activation (GTP-bound) KRAS_G12C_Mutation->Constitutive_Activation Divarasib_Binding Divarasib Covalent Binding to GDP-bound State Constitutive_Activation->Divarasib_Binding Target Signaling_Blocked MAPK Pathway Blocked Divarasib_Binding->Signaling_Blocked Tumor_Inhibition Tumor Growth Inhibition Signaling_Blocked->Tumor_Inhibition

Figure 3: Logical relationship of Divarasib's therapeutic intervention.

References

Preclinical Pharmacodynamics of Divarasib Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of divarasib adipate (GDC-6036), a potent and selective inhibitor of the KRAS G12C mutation. The information presented herein is curated from publicly available preclinical research data and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Core Mechanism of Action

Divarasib is an irreversible covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, divarasib locks the protein in an "off" state.[1] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2][3]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention for divarasib.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Growth Factor Binding KRAS_GDP KRAS G12C (Inactive) GDP-bound GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Divarasib This compound Divarasib->KRAS_GDP Covalent Binding (Inhibition)

Divarasib's mechanism of action within the KRAS signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of divarasib, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency and Selectivity
ParameterCell Line/TargetValueReference(s)
IC50 KRAS G12C<0.01 µM[4]
EC50 K-Ras G12C-alkylation (HCC1171 cells)2 nM
Selectivity Mutant KRAS G12C vs. Wild-Type KRAS>18,000-fold[5][6]
Comparative Potency vs. Sotorasib and Adagrasib5 to 20 times more potent[7][8]
Comparative Selectivity vs. Sotorasib and AdagrasibUp to 50 times more selective[7][8]
Table 2: In Vivo Efficacy and Target Engagement
Animal ModelCell LineTreatmentKey FindingsReference(s)
Human NSCLC Xenograft NCI-H2030.X1.110, 25, 100 mg/kg/day, p.o. for 7 daysDose-dependent target engagement. >90% KRAS G12C engagement at 100 mg/kg.[4]
Multiple Xenograft Models Various KRAS G12C positive cell linesNot specifiedComplete tumor growth inhibition.[5][6]
MIA PaCa-2 Pancreatic Xenograft MIA PaCa-2Not specifiedHigh antitumor potency correlated with dose-dependent target inhibition and MAPK pathway inhibition.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the evaluation of divarasib.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline based on the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating: Seed KRAS G12C mutant cancer cells (e.g., NCI-H2122, MIA PaCa-2) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Add a volume of the reagent equal to the volume of the cell culture medium in each well.[9][10]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for p-ERK Inhibition

This protocol provides a general framework for assessing the inhibition of ERK phosphorylation.

  • Cell Treatment and Lysis: Plate and treat KRAS G12C mutant cells with this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and a loading control (e.g., total ERK or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

  • Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to the loading control.

In Vivo Tumor Xenograft Study

This protocol is based on descriptions of preclinical in vivo studies with divarasib.

  • Animal Model: Utilize immunodeficient mice (e.g., female C.B-17 SCID mice).

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H2030.X1.1) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), orally (p.o.) once daily at various dose levels (e.g., 10, 25, 100 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples to assess target engagement (e.g., by measuring the ratio of free to divarasib-bound KRAS G12C) and downstream pathway modulation (e.g., p-ERK levels by Western blot or immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the tolerability of the treatment based on body weight changes.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of divarasib.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture KRAS G12C Cell Culture (e.g., NCI-H2030.X1.1) Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (Divarasib or Vehicle) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Daily Euthanasia Euthanasia & Tumor Collection Monitoring->Euthanasia End of Study TGI Tumor Growth Inhibition (TGI) Calculation Euthanasia->TGI PD_Analysis Pharmacodynamic Analysis (p-ERK, Target Engagement) Euthanasia->PD_Analysis

References

An In-depth Technical Guide to Divarasib Adipate Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for divarasib adipate, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Divarasib has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials for various solid tumors harboring the KRAS G12C mutation.[1][2] This document details the mechanism of action, quantitative measures of target engagement, experimental methodologies, and the signaling pathways affected by divarasib.

Core Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3] By binding to this mutant, divarasib locks the KRAS protein in an inactive, GDP-bound state.[4][5] This prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] Preclinical studies have highlighted that divarasib exhibits 5 to 20 times greater potency and up to 50 times more selectivity in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[2][6]

Quantitative Target Engagement Data

The following table summarizes the key quantitative data related to divarasib's target engagement and cellular activity from preclinical and clinical studies.

ParameterValueCell Line / SystemCitation
Potency vs. other inhibitors 5 to 20 times more potentIn vitro[2][5][6]
Selectivity vs. other inhibitors Up to 50 times more selectiveIn vitro[2][5][6]
Selectivity for G12C vs. wild type >18,000-foldCell lines[7]
IC50 (half-maximal inhibitory concentration) Sub-nanomolar rangePreclinical studies[7][8]
IC90 (90% alkylation) Achieved at doses under 400 mg (estimated)H2122 cell line[5][7]
Confirmed Objective Response Rate (ORR) - NSCLC 53.4% (all doses), 56.4% (400 mg dose)Phase 1 Clinical Trial (NCT04449874)[1][2]
Median Progression-Free Survival (PFS) - NSCLC 13.1 monthsPhase 1 Clinical Trial (NCT04449874)[1][2]
Confirmed Objective Response Rate (ORR) - Colorectal Cancer (CRC) 29.1%Phase 1 Clinical Trial (NCT04449874)[2]
Median Progression-Free Survival (PFS) - Colorectal Cancer (CRC) 5.6 monthsPhase 1 Clinical Trial (NCT04449874)[2]

Signaling Pathway Inhibition

Divarasib's primary mechanism involves the shutdown of hyperactivated signaling cascades driven by the KRAS G12C mutation. The key pathways affected are the MAPK and PI3K-AKT-mTOR pathways.[2][9] By locking KRAS G12C in its inactive state, divarasib prevents the recruitment and activation of downstream effector proteins such as RAF and PI3K, thereby inhibiting the entire signaling cascade that promotes cell growth and survival.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Divarasib Divarasib Divarasib->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Divarasib's inhibition of the KRAS G12C signaling pathway.

Experimental Protocols for Target Engagement

Several methodologies can be employed to quantify the target engagement of divarasib. Below are detailed, generalized protocols for key assays.

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture KRAS G12C mutant cells to 70-80% confluency.

    • Treat cells with various concentrations of divarasib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Heating:

    • Harvest and wash the cells in PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells through freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble KRAS G12C protein as a function of temperature for both divarasib-treated and control samples.

    • A shift in the melting curve to a higher temperature in the divarasib-treated samples indicates target engagement and stabilization.

CETSA_Workflow A 1. Treat KRAS G12C cells with Divarasib B 2. Lyse cells and heat lysate aliquots to various temperatures A->B C 3. Centrifuge to separate soluble and aggregated proteins B->C D 4. Collect supernatant (soluble fraction) C->D E 5. Analyze soluble KRAS G12C by Western Blot or MS D->E F 6. Plot melting curve to determine thermal shift E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

This method provides a highly quantitative measure of target occupancy by measuring the remaining unbound (free) target protein after treatment.[12]

Protocol:

  • Sample Preparation:

    • Treat cells or xenograft models with divarasib.

    • Collect cell pellets or formalin-fixed, paraffin-embedded (FFPE) tissues.

    • Lyse the cells or extract proteins from the FFPE tissues.

  • Protein Digestion:

    • Quantify the total protein concentration in the lysate.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Utilize a targeted mass spectrometry approach, such as parallel reaction monitoring (PRM), to specifically quantify the peptides corresponding to both wild-type and G12C mutant KRAS.

    • Spike in stable isotope-labeled internal standard peptides for absolute quantification.

  • Data Analysis:

    • Calculate the amount of free KRAS G12C protein in treated samples relative to vehicle-treated controls.

    • Target engagement is calculated as: % Engagement = (1 - [Free KRAS G12C]treated / [Free KRAS G12C]control) * 100

PLA is an immunoassay that can be used to visualize and quantify protein-protein interactions in situ.[13][14] It can be adapted to assess the engagement of divarasib with KRAS G12C by measuring the disruption of the interaction between KRAS G12C and a downstream effector like RAF.

Protocol:

  • Cell Preparation and Treatment:

    • Grow KRAS G12C mutant cells on coverslips.

    • Treat the cells with divarasib or a vehicle control.

    • Fix, permeabilize, and block the cells.

  • Primary Antibody Incubation:

    • Incubate the cells with two primary antibodies raised in different species that recognize KRAS and RAF, respectively.

  • PLA Probe Incubation and Ligation:

    • Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).

    • If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplification and Detection:

    • Add a DNA polymerase to perform rolling-circle amplification of the circular DNA template, creating a long DNA product.

    • Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

    • Visualize the resulting fluorescent spots using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of fluorescent spots per cell.

    • A significant reduction in the number of spots in divarasib-treated cells compared to the control indicates that divarasib has bound to KRAS G12C and disrupted its interaction with RAF.

PLA_Workflow A 1. Treat cells with Divarasib to disrupt KRAS-RAF interaction B 2. Fix, permeabilize, and incubate with primary antibodies (anti-KRAS, anti-RAF) A->B C 3. Add PLA probes (secondary antibodies with DNA oligonucleotides) B->C D 4. Ligate probes if proteins are in close proximity C->D E 5. Amplify ligated circle via rolling-circle amplification D->E F 6. Detect with fluorescent probes and visualize via microscopy E->F G 7. Quantify PLA signals (fewer signals = target engagement) F->G

Workflow for the Proximity Ligation Assay (PLA).

Conclusion

This compound has demonstrated compelling target engagement and potent inhibition of the KRAS G12C oncoprotein. The methodologies outlined in this guide, including CETSA, mass spectrometry, and PLA, provide a robust framework for researchers to quantify the interaction of divarasib with its target in various experimental settings. The consistent and durable clinical responses observed with divarasib underscore the success of its design in effectively engaging and inactivating the KRAS G12C driver of oncogenesis.[1][2] Further studies utilizing these techniques will continue to elucidate the nuances of its mechanism and inform the development of next-generation cancer therapeutics.

References

In Vitro Metabolic Stability of Divarasib Adipate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divarasib (formerly GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various cancers.[1][2] Its adipate salt form is under clinical investigation. Understanding the metabolic stability of a drug candidate is crucial for predicting its pharmacokinetic profile, including its half-life and clearance. This technical guide provides an in-depth overview of the methodologies used to determine the in vitro half-life of investigational compounds like Divarasib adipate. While specific quantitative in vitro half-life data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats relevant to its evaluation.

Introduction to Divarasib and In Vitro Half-Life

Divarasib is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK pathway.[3] Preclinical studies have demonstrated that Divarasib is significantly more potent and selective for KRAS G12C mutant cells compared to wild-type cells.[1][2]

The in vitro half-life (t½) of a compound is a critical parameter determined during preclinical drug development. It measures the time required for 50% of the parent compound to be metabolized by liver enzymes in a controlled laboratory setting. This is typically assessed using liver microsomes or hepatocytes.[4][5][6][7] A shorter in vitro half-life generally suggests rapid metabolism and potentially lower bioavailability in vivo, while a longer half-life indicates greater metabolic stability.

Data Presentation: In Vitro Metabolic Stability

The following table illustrates a hypothetical data summary for the in vitro metabolic stability of a compound like this compound, as determined in human liver microsomes and hepatocytes.

SystemAnalyteInitial Concentration (µM)Incubation Time (min)% Remaining (at final timepoint)Calculated In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells)
Human Liver MicrosomesDivarasib160455512.6
Human HepatocytesDivarasib112030858.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the phase I metabolic stability of a compound.

3.1.1. Materials and Reagents

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)

  • LC-MS/MS system for analysis

3.1.2. Experimental Procedure

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.

  • Incubation: In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[8]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the rate constant of elimination (k). The in vitro half-life is calculated using the formula: t½ = 0.693 / k.[9][10]

In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.

3.2.1. Materials and Reagents

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Control compounds

  • LC-MS/MS system for analysis

3.2.2. Experimental Procedure

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Incubation: Replace the plating medium with incubation medium containing this compound (final concentration, e.g., 1 µM).

  • Time Points: Incubate the cells at 37°C in a humidified incubator. Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4][6]

  • Sample Processing: Terminate the metabolic activity in the collected samples, typically by adding a cold organic solvent. Process the samples to remove cellular debris.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life as described for the microsomal assay.

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_GDP SOS1/2 KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Divarasib Divarasib Divarasib->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.

Experimental Workflow

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compound Prepare this compound Stock & Working Solutions Incubate Incubate Compound with Metabolic System at 37°C Prep_Compound->Incubate Prep_System Prepare Microsomes/Hepatocytes and Cofactors Prep_System->Incubate Time_Points Collect Samples at Defined Time Points Incubate->Time_Points Terminate Terminate Reaction (e.g., with Acetonitrile) Time_Points->Terminate Process Process Samples (e.g., Centrifugation) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Quantify Quantify Remaining Parent Compound LCMS->Quantify Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Quantify->Calculate

Caption: Workflow for determining the in vitro metabolic stability.

Conclusion

The determination of in vitro half-life is a fundamental component of the preclinical assessment of new chemical entities like this compound. The methodologies described herein, utilizing human liver microsomes and hepatocytes, represent the industry standard for evaluating metabolic stability. While specific data for this compound's in vitro half-life are not publicly available, the provided protocols and data representation formats offer a comprehensive guide for researchers in the field of drug development. The potent and selective nature of Divarasib as a KRAS G12C inhibitor underscores the importance of thoroughly characterizing its metabolic profile to support its ongoing clinical development.

References

Divarasib Adipate: A Deep Dive into its Role in Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib adipate (formerly GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This specific mutation is a key oncogenic driver in a significant subset of solid tumors, including approximately 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal cancers (CRC).[1][2][3][4] Divarasib has demonstrated promising anti-tumor activity in both preclinical and clinical settings, offering a new therapeutic option for patients with KRAS G12C-mutated cancers.[3][5][6][7] This technical guide provides an in-depth overview of divarasib's mechanism of action, its impact on oncogenic signaling pathways, a summary of key quantitative data, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1] This covalent modification occurs within the switch-II pocket of the KRAS protein, effectively locking it in an inactive, GDP-bound state.[1][8] By trapping KRAS G12C in this "off" conformation, divarasib prevents the subsequent activation of downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[6]

Impact on Oncogenic Signaling Pathways

The constitutive activation of KRAS G12C leads to the continuous stimulation of downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell cycle progression, survival, and metabolism. Divarasib's inhibition of KRAS G12C effectively shuts down this aberrant signaling cascade.

The KRAS G12C Signaling Pathway and Divarasib's Point of Intervention

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Ligand Binding KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Divarasib This compound Divarasib->KRAS_GDP Covalently Binds & Locks in Inactive State

Divarasib covalently binds to and inactivates the KRAS G12C protein.

Quantitative Data Summary

Divarasib has demonstrated significant potency and efficacy in both preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Activity of Divarasib
ParameterValueCell Lines/ModelsReference
IC50 <0.01 µMKRAS G12C Mutant Cell Lines[8]
Selectivity >18,000-fold for G12C vs. Wild TypeIn vitro cell lines[2][3]
Potency vs. Sotorasib 5 to 20 times more potentIn vitro studies[2][3][4][6]
Selectivity vs. Sotorasib & Adagrasib Up to 50 times more selectiveIn vitro studies[2][3][4][6]
Tumor Growth Inhibition Complete inhibitionMultiple KRAS G12C positive xenograft models[2][3]
Clinical Efficacy of Single-Agent Divarasib (Phase I)
IndicationNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)Reference
NSCLC 6053.4% (95% CI, 39.9-66.7)13.1 months (95% CI, 8.8-NE)14.0 months (95% CI, 8.3-NE)[6][7][9][10]
CRC 5529.1% (95% CI, 17.6-42.9)5.6 months (95% CI, 4.1-8.2)7.1 months (95% CI, 5.5-7.8)[6][9][10]
Other Solid Tumors 2236% (Partial Response)Not ReportedNot Reported[9]

NE: Not Estimable

Safety and Tolerability of Divarasib (Phase I)
Adverse Event (AE) ProfilePercentage of Patients (N=137)NotesReference
Any Treatment-Related AE 93%Mostly low-grade and manageable.[6][9][10]
Grade 3 AE 11%[6][10]
Grade 4 AE 1%[6][10]
AEs leading to Dose Reduction 14%[6][10]
AEs leading to Discontinuation 3%[6][9][10]
Common AEs (any grade) Nausea (74%), Diarrhea (61%), Vomiting (58%)Reversible and manageable with supportive care.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors like divarasib. Below are representative protocols for key in vitro and in vivo experiments.

Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines a common method for determining the IC50 of a compound using a cell viability assay.

IC50_Workflow start Start cell_seeding Seed KRAS G12C mutant and wild-type cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 drug_treatment Treat cells with serial dilutions of Divarasib incubation1->drug_treatment incubation2 Incubate for 72 hours drug_treatment->incubation2 viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay readout Measure absorbance or luminescence viability_assay->readout analysis Calculate IC50 values using a dose-response curve readout->analysis end End analysis->end

Workflow for determining the IC50 of Divarasib.

Methodology:

  • Cell Culture: Culture KRAS G12C mutant and wild-type cell lines in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Treat the cells with the various concentrations of divarasib and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of divarasib on the phosphorylation status of key proteins in the MAPK signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat KRAS G12C mutant cells with divarasib or vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, MEK, and other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of divarasib in vivo.

Methodology:

  • Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and the vehicle to the control group daily.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of divarasib. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

This compound is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its high potency and selectivity, coupled with a manageable safety profile, have been demonstrated in extensive preclinical and early-phase clinical studies. By covalently locking KRAS G12C in its inactive state, divarasib effectively abrogates downstream oncogenic signaling, leading to significant and durable anti-tumor responses. The ongoing and future clinical trials will further delineate its role in the evolving landscape of KRAS-targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working to further characterize and build upon the understanding of this important class of inhibitors.

References

Divarasib Adipate for Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (formerly GDC-6036) is a next-generation, orally bioavailable, and highly potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 12-14% of patients.[1][2] Historically, KRAS-mutated cancers have been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The development of covalent inhibitors targeting the G12C-mutated cysteine has marked a significant breakthrough in the treatment of these malignancies. Divarasib has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials, positioning it as a potentially best-in-class agent for KRAS G12C-mutant NSCLC.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and relevant experimental methodologies for divarasib adipate in the context of NSCLC research.

Mechanism of Action

Divarasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[4] By trapping KRAS G12C in this inactive conformation, divarasib prevents the downstream signaling cascade through the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[4] Preclinical studies have highlighted that divarasib is 5 to 20 times more potent and up to 50 times more selective for KRAS G12C compared to the first-generation inhibitors, sotorasib and adagrasib.[1][2][3]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) Growth Factor Receptor->KRAS G12C (Inactive GDP-bound) Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) RAF RAF KRAS G12C (Active GTP-bound)->RAF Activates KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GTP loading Divarasib Divarasib Divarasib->KRAS G12C (Inactive GDP-bound) Covalently binds and traps MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Leads to Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Biochemical Assays (Potency, Selectivity) Biochemical Assays (Potency, Selectivity) Cell-Based Assays (Viability, Signaling) Cell-Based Assays (Viability, Signaling) Biochemical Assays (Potency, Selectivity)->Cell-Based Assays (Viability, Signaling) Lead Optimization Xenograft Models (Efficacy, Tolerability) Xenograft Models (Efficacy, Tolerability) Cell-Based Assays (Viability, Signaling)->Xenograft Models (Efficacy, Tolerability) Candidate Selection Phase 1 (Safety, PK, Efficacy) Phase 1 (Safety, PK, Efficacy) Xenograft Models (Efficacy, Tolerability)->Phase 1 (Safety, PK, Efficacy) IND-Enabling Phase 2/3 (Pivotal Efficacy, Safety) Phase 2/3 (Pivotal Efficacy, Safety) Phase 1 (Safety, PK, Efficacy)->Phase 2/3 (Pivotal Efficacy, Safety) Dose Expansion & Confirmation Logical_Relationships Divarasib Monotherapy Divarasib Monotherapy Clinical Benefit Clinical Benefit Divarasib Monotherapy->Clinical Benefit Acquired Resistance Acquired Resistance Clinical Benefit->Acquired Resistance Can lead to Combination Therapy Combination Therapy Acquired Resistance->Combination Therapy Necessitates Overcoming Resistance Overcoming Resistance Combination Therapy->Overcoming Resistance Enhanced Efficacy Enhanced Efficacy Combination Therapy->Enhanced Efficacy

References

Divarasib Adipate: A Preclinical and Clinical Overview in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (formerly GDC-6036), an adipate salt formulation of a potent and selective covalent inhibitor of the KRAS G12C mutation, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapies. The KRAS G12C mutation is a key oncogenic driver in a subset of colorectal cancers (CRC), occurring in approximately 4% of cases and is associated with a poor prognosis.[1][2] This technical guide provides a comprehensive overview of the preclinical rationale and clinical investigation of divarasib in colorectal cancer models, with a focus on its mechanism of action, preclinical activity, and clinical trial data.

Mechanism of Action

Divarasib is an orally bioavailable small molecule that operates by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[3] The primary pathway inhibited is the MAPK/ERK signaling cascade, which is crucial for cancer cell proliferation and survival.[4] By disrupting this pathway, divarasib aims to induce cancer cell death and impede tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) KRAS_G12C_GDP Inactive KRAS G12C (GDP) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP Active KRAS G12C (GTP) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Divarasib Divarasib Divarasib->KRAS_G12C_GTP Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines KRAS G12C Mutant CRC Cell Lines IC50 IC50 Determination (Cell Viability Assays) Cell_Lines->IC50 Western_Blot Western Blot (pERK, pAKT) Cell_Lines->Western_Blot Xenograft CRC Xenograft Model (e.g., Nude Mice) IC50->Xenograft Lead to Dosing Divarasib Dosing (Oral Gavage) Xenograft->Dosing TGI Tumor Growth Inhibition (TGI) Dosing->TGI PK Pharmacokinetics (PK) Analysis Dosing->PK cluster_treatment Treatment Arms Patients KRAS G12C+ Advanced/ Metastatic CRC Patients Screening Screening & Eligibility Assessment Patients->Screening Enrollment Enrollment in NCT04449874 Screening->Enrollment Monotherapy Divarasib Monotherapy Enrollment->Monotherapy Combination Divarasib + Cetuximab Enrollment->Combination Follow_up Treatment until Progression or Unacceptable Toxicity Monotherapy->Follow_up Combination->Follow_up Endpoints Endpoint Assessment: - Safety - Efficacy (ORR, PFS) - Pharmacokinetics Follow_up->Endpoints

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Design for Divarasib Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib adipate is a highly potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][4][5] Divarasib functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[4][6][7]

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the activity of this compound. The protocols outlined below are designed to assess target engagement, downstream signaling modulation, and the ultimate phenotypic effects on cancer cells.

Signaling Pathway Overview

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it recruits and activates a cascade of downstream effector proteins, leading to cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active. Divarasib specifically targets this mutant protein, forcing it into an inactive state and blocking these downstream signals.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_G12C_GDP GEF KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP KRAS_G12C_GTP->KRAS_G12C_GDP GAP (impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Divarasib This compound Divarasib->KRAS_G12C_GDP Covalent Binding (Inactivation)

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Recommended Cell-Based Assays

A tiered approach is recommended to comprehensively evaluate the cellular activity of this compound. This includes assays for target engagement, downstream pathway modulation, and cellular viability.

Assay Type Purpose Recommended Method(s) Endpoint(s)
Target Engagement To confirm direct binding of Divarasib to KRAS G12C within the cell.Cellular Thermal Shift Assay (CETSA)Change in protein thermal stability (melting curve shift).
Downstream Signaling To measure the inhibition of KRAS G12C-mediated signaling pathways.Western Blot, ELISA, or TR-FRET for phosphorylated proteins.Levels of p-ERK, p-AKT, p-S6.
Cell Viability To assess the effect of Divarasib on the proliferation and survival of cancer cells.ATP-based luminescence assays (e.g., CellTiter-Glo®).Reduction in cellular ATP levels.
Apoptosis Induction To determine if the reduction in cell viability is due to programmed cell death.Caspase-Glo® 3/7 Assay.Increased caspase-3/7 activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to the KRAS G12C protein in a cellular context.

CETSA_Workflow A 1. Cell Culture (KRAS G12C mutant cells) B 2. Compound Treatment (Divarasib or Vehicle) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble and precipitated proteins) D->E F 6. Western Blot Analysis (Detect soluble KRAS G12C) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-KRAS G12C antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 2-4 hours).

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize the protein amounts and analyze the levels of soluble KRAS G12C by Western blot.

  • Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature for both Divarasib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Divarasib-treated samples indicates target engagement.

p-ERK and p-AKT Downstream Signaling Assay

This protocol measures the inhibitory effect of this compound on the MAPK and PI3K signaling pathways.

Materials:

  • KRAS G12C mutant cell line

  • This compound

  • DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-p-ERK (T202/Y204), anti-ERK, anti-p-AKT (S473), anti-AKT, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

  • Cell Seeding and Serum Starvation: Seed KRAS G12C mutant cells and allow them to adhere. The following day, serum-starve the cells for 18-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the serum-starved cells with a concentration range of this compound or DMSO for 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Western Blot Analysis: Quantify and normalize protein concentrations. Perform SDS-PAGE and Western blotting to detect the levels of p-ERK, total ERK, p-AKT, total AKT, and the loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

  • KRAS G12C mutant and KRAS wild-type cell lines

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed both KRAS G12C mutant and wild-type cells into opaque-walled 96-well plates at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Protocol: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the log of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Logical Assay Progression

The following diagram illustrates the logical flow of the proposed cell-based assays, from initial target validation to the assessment of the ultimate cellular phenotype.

Assay_Logic A Hypothesis: Divarasib binds to and inhibits KRAS G12C B Assay 1: Target Engagement (CETSA) A->B C Result: Does Divarasib stabilize KRAS G12C? B->C C->A No (Re-evaluate hypothesis) D Assay 2: Downstream Signaling (p-ERK, p-AKT) C->D Yes E Result: Is downstream signaling inhibited? D->E E->D No (Troubleshoot assay) F Assay 3 & 4: Phenotypic Assays (Viability, Apoptosis) E->F Yes G Result: Is cancer cell growth inhibited and apoptosis induced? F->G G->F No (Investigate resistance mechanisms) H Conclusion: Divarasib is a potent and specific inhibitor of KRAS G12C in a cellular context. G->H Yes

Caption: Logical progression of cell-based assays for this compound evaluation.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay Cell Line Metric This compound Sotorasib (Reference) Adagrasib (Reference)
KRAS G12C Inhibition-IC50<0.01 µM[1][3]Data from literatureData from literature
p-ERK InhibitionNCI-H358IC50Experimental DataExperimental DataExperimental Data
p-AKT InhibitionNCI-H358IC50Experimental DataExperimental DataExperimental Data
Cell ViabilityNCI-H358GI50Experimental DataExperimental DataExperimental Data
Cell ViabilityMIA PaCa-2GI50Experimental DataExperimental DataExperimental Data
Cell Viability (KRAS WT)A549GI50Experimental DataExperimental DataExperimental Data

Note: Reference compound data should be sourced from published literature or run in parallel to ensure accurate comparison. Preclinical studies have shown Divarasib to be 5 to 20 times more potent than sotorasib and adagrasib.[8][9][10][11]

Table 2: Selectivity of this compound

Cell Line KRAS Status This compound GI50 (µM) Selectivity Index (WT/G12C)
NCI-H358G12CExperimental Data-
A549Wild-TypeExperimental DataCalculated Value
HCT116G13DExperimental DataCalculated Value

Note: A high selectivity index indicates a strong preference for the KRAS G12C mutant over wild-type or other mutant forms. Divarasib has been shown to be over 18,000-fold more selective for mutant G12C cell lines than wild-type.[8][9]

Conclusion

The assays and protocols described in these application notes provide a robust framework for the preclinical cellular characterization of this compound. By systematically evaluating target engagement, downstream signaling effects, and cellular phenotypes, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for KRAS G12C-driven cancers.

References

Application Note: A Xenograft Mouse Model Protocol for Evaluating the Efficacy of Divarasib Adipate in KRAS G12C-Mutated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma viral oncogene (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The specific KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth signaling pathways.[4][5] Divarasib (formerly GDC-6036) is a highly potent and selective, orally bioavailable covalent inhibitor that targets the KRAS G12C mutant protein.[6][7] It irreversibly binds to the cysteine residue in the switch-II pocket, locking KRAS G12C in its inactive GDP-bound state and thereby inhibiting tumor cell proliferation and survival.[6][8] Preclinical studies have shown that divarasib is 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[9][10]

This application note provides a detailed protocol for establishing a xenograft mouse model using KRAS G12C-positive cancer cell lines to evaluate the in vivo antitumor efficacy of divarasib adipate.

Mechanism of Action: Divarasib Inhibition of the KRAS G12C Pathway

The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active GTP-bound KRAS protein.[4] This results in the constitutive activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.[4][11] Divarasib covalently binds to the mutant cysteine-12, trapping KRAS G12C in an inactive state.[6] This action effectively blocks signal transduction through these key pathways, inhibiting cancer cell growth and proliferation.[6][11]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 GEF (SOS1) RTK->SOS1 Signal KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Divarasib Divarasib Divarasib->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Growth & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of Divarasib.

Experimental Protocols

This section details the methodology for a cell line-derived xenograft (CDX) model.

1. Materials and Reagents

  • Cell Line: KRAS G12C-positive human cancer cell line (e.g., NCI-H2122 or NCI-H358 for NSCLC).

  • Animals: Immunodeficient mice (e.g., 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG™ mice).[12]

  • Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents for Implantation: Hank's Balanced Salt Solution (HBSS) or PBS, Trypsin-EDTA, Basement Membrane Matrix (e.g., Cultrex BME, Type 3 or Matrigel).

  • This compound: Procured from a suitable vendor (e.g., MedChemExpress).[7]

  • Vehicle Formulation: As per the chosen divarasib formulation (e.g., Corn oil, or a solution of DMSO, PEG300, Tween-80, and Saline).[7]

2. Cell Culture

  • Culture KRAS G12C-positive cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Passage cells at least twice after thawing from liquid nitrogen before implantation.

  • Harvest cells during the exponential growth phase (not more than 80% confluent) using Trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free HBSS or PBS.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion test. Ensure viability is >95%.

  • Resuspend the final cell pellet in a 1:1 mixture of cold HBSS and Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[13] Keep the cell suspension on ice until injection.

3. Animal Handling and Tumor Implantation

  • Acclimatize mice for at least one week upon arrival under specific-pathogen-free (SPF) conditions.[14]

  • Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[13]

  • Monitor the animals for recovery from anesthesia and for general health post-implantation.

4. Study Design and Drug Administration

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.[12]

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12][13]

  • This compound Formulation: Prepare the dosing solution. For oral gavage, a suggested formulation is to first dissolve this compound in DMSO, then dilute with corn oil.[7] A fresh solution should be prepared as needed.

  • Treatment:

    • Treatment Group: Administer this compound orally (e.g., once daily) at the desired dose level(s).

    • Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

  • Continue treatment for the specified duration (e.g., 21-28 days).

  • Throughout the study, monitor animal body weight and clinical signs of toxicity.

5. Endpoint and Data Analysis

  • The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[12]

  • Euthanize mice if the tumor volume exceeds 1500-2000 mm³, if there is >20% body weight loss, or if significant signs of morbidity are observed.

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot for pathway biomarkers).

Workflow A 1. Cell Culture (KRAS G12C+ Line) B 2. Cell Harvest & Prep (Viability >95%) A->B D 4. Tumor Implantation (5x10^6 cells in BME, s.c.) B->D C 3. Animal Acclimatization (Immunodeficient Mice) C->D E 5. Tumor Growth Monitoring (Measure 3x/week) D->E F 6. Randomization (Tumor Volume ~150 mm³) E->F G 7. Treatment Phase (Vehicle vs. Divarasib) F->G H 8. Continued Monitoring (Tumor Volume & Body Weight) G->H I 9. Endpoint Analysis (Tumor Growth Inhibition) H->I

Figure 2: Experimental workflow for the Divarasib xenograft mouse model study.

Data Presentation

Preclinical in vitro studies have consistently demonstrated the superior potency and selectivity of divarasib compared to other approved KRAS G12C inhibitors.

Table 1: Comparative Preclinical Potency of KRAS G12C Inhibitors

Compound IC₅₀ (Median) Selectivity (Mutant vs. Wild Type) Reference(s)
Divarasib Sub-nanomolar >18,000-fold [5][9]
Sotorasib Nanomolar range Not specified in these sources [9]
Adagrasib Nanomolar range Not specified in these sources [9]

Data summarized from published preclinical studies. IC₅₀ values represent the half-maximal inhibitory concentration.

Expected Outcomes

Based on preclinical findings where divarasib resulted in complete tumor growth inhibition in multiple KRAS G12C xenograft models, it is expected that the divarasib-treated group will show significant tumor growth inhibition compared to the vehicle-treated control group.[5][9][15] The treatment is anticipated to be well-tolerated, with minimal impact on animal body weight, reflecting the drug's selectivity.[2] Analysis of excised tumors may further confirm the mechanism of action by showing reduced phosphorylation of downstream effectors like ERK.

References

Application Notes and Protocols for Studying KRAS G12C Resistance Using Divarasib Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing divarasib adipate, a potent and selective covalent inhibitor of KRAS G12C, to investigate mechanisms of therapeutic resistance. The following protocols and data summaries are intended to facilitate the design and execution of experiments aimed at understanding and overcoming resistance to KRAS G12C-targeted therapies.

Introduction to this compound

Divarasib (GDC-6036) is an investigational, orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] Preclinical studies have demonstrated that divarasib is significantly more potent and selective than first-generation KRAS G12C inhibitors such as sotorasib and adagrasib.[2][3][4][5] Clinical trials have shown promising anti-tumor activity of divarasib in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[6][7][8][9] However, as with other targeted therapies, acquired resistance to divarasib is a significant clinical challenge.

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors, including divarasib, can be broadly categorized into two main types:

  • On-target resistance: This involves secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding or reactivate the protein despite inhibitor binding.[10][11]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:

    • Receptor Tyrosine Kinase (RTK) activation: Upregulation or mutation of RTKs like EGFR can reactivate the MAPK and PI3K/AKT pathways.[10][11][12]

    • Activation of downstream effectors: Mutations in genes downstream of KRAS, such as NRAS, BRAF, MEK, and PIK3CA, can lead to constitutive pathway activation.[10][11]

    • Histological transdifferentiation: In some cases, tumors can change their cellular lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[10][11]

Data Presentation

Table 1: Preclinical Potency of Divarasib Compared to Other KRAS G12C Inhibitors
InhibitorTargetIC50 (in vitro)Selectivity vs. Wild-TypeReference
Divarasib KRAS G12CSub-nanomolar>18,000-fold[2][3]
SotorasibKRAS G12CNanomolarHigh[2][3]
AdagrasibKRAS G12CNanomolarHigh[2][3]
Table 2: Clinical Efficacy of Divarasib in KRAS G12C-Mutated Solid Tumors (Phase I)
Tumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
NSCLC53.4% - 59.1%13.1 - 15.3 months[6][7][8][9]
CRC29.1%5.6 months[8]
CRC (with Cetuximab)62%Not Reported[2][13]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study resistance to divarasib.

Cell Viability Assay to Determine Divarasib IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of divarasib in KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (e.g., A549)

  • This compound

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10-point serial dilution of this compound in culture medium, typically ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the log of the divarasib concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting to Analyze KRAS Signaling Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways (MAPK and PI3K/AKT) in response to divarasib treatment.

Materials:

  • KRAS G12C mutant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with divarasib at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model to Evaluate Divarasib Efficacy and Resistance

This protocol describes the establishment of a tumor xenograft model to assess the in vivo efficacy of divarasib and to generate resistant tumors for further analysis.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS G12C mutant cancer cell lines

  • Matrigel

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Resuspend 1-5 x 10^6 KRAS G12C mutant cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, DNA sequencing).

  • Generation of Resistant Tumors:

    • Continue treating a cohort of mice until tumors start to regrow, indicating acquired resistance.

    • Harvest the resistant tumors for molecular and cellular characterization.

Circulating Tumor DNA (ctDNA) Analysis to Identify Resistance Mutations

This protocol outlines the analysis of ctDNA from plasma to detect the emergence of resistance mutations in patients or animal models treated with divarasib.

Materials:

  • Blood collection tubes (e.g., EDTA tubes)

  • Plasma separation kit

  • ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit)

  • Digital PCR or Next-Generation Sequencing (NGS) platform

  • Primers and probes for KRAS and other relevant genes

Protocol:

  • Sample Collection and Processing:

    • Collect whole blood from patients or mice at baseline and at various time points during divarasib treatment.

    • Separate plasma by centrifugation within a few hours of collection.

    • Store plasma at -80°C until ctDNA extraction.

  • ctDNA Extraction:

    • Extract ctDNA from 2-5 mL of plasma using a specialized kit according to the manufacturer's instructions.

  • Mutation Analysis:

    • Use digital PCR for targeted detection of known resistance mutations in KRAS.

    • Alternatively, use NGS for a broader analysis of potential resistance mutations across a panel of cancer-related genes.

  • Data Interpretation:

    • Analyze the sequencing data to identify the emergence and allelic frequency of mutations associated with resistance to divarasib.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GDP->KRAS_G12C_GTP Divarasib This compound Divarasib->KRAS_G12C_GTP Inhibits (irreversible binding) SOS1->KRAS_G12C_GDP Promotes GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance Divarasib_Treatment Divarasib Treatment on KRAS G12C Tumor On_Target On-Target Resistance Divarasib_Treatment->On_Target leads to Off_Target Off-Target Resistance Divarasib_Treatment->Off_Target leads to Secondary_KRAS_mutations Secondary KRAS Mutations (prevents drug binding) On_Target->Secondary_KRAS_mutations e.g. Tumor_Progression Tumor Progression/ Relapse On_Target->Tumor_Progression RTK_Activation RTK Upregulation/Mutation (e.g., EGFR) Off_Target->RTK_Activation e.g. Downstream_Activation Downstream Mutations (e.g., NRAS, BRAF, PIK3CA) Off_Target->Downstream_Activation e.g. Lineage_Change Histological Transdifferentiation Off_Target->Lineage_Change e.g. Off_Target->Tumor_Progression

Caption: Overview of resistance mechanisms to Divarasib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Molecular Analysis Cell_Lines KRAS G12C Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Signaling Analysis) Cell_Lines->Western_Blot Xenograft_Model Xenograft Model Cell_Lines->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth) Xenograft_Model->Efficacy_Study ctDNA_Analysis ctDNA Analysis Xenograft_Model->ctDNA_Analysis Blood sampling Resistance_Model Generation of Resistant Tumors Efficacy_Study->Resistance_Model Long-term treatment Sequencing NGS/dPCR Resistance_Model->Sequencing ctDNA_Analysis->Sequencing Resistance_Mechanisms Identification of Resistance Mechanisms Sequencing->Resistance_Mechanisms

References

Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Divarasib Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib (GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers.[1][2] By irreversibly binding to the mutant KRAS G12C protein, Divarasib locks it in an inactive GDP-bound state.[3] This action is designed to block downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial for tumor cell proliferation and survival. A critical biomarker for the efficacy of KRAS G12C inhibition is the phosphorylation status of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the MAPK pathway. This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) in KRAS G12C mutant cancer cell lines following treatment with Divarasib adipate using Western blot analysis.

Signaling Pathway and Experimental Workflow

The KRAS protein is a central node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs) to activate multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) pathway. The G12C mutation in KRAS leads to its constitutive activation, resulting in uncontrolled cell growth and proliferation. Divarasib specifically targets and inhibits the KRAS G12C mutant protein, thereby preventing the activation of downstream signaling and reducing the levels of phosphorylated ERK (p-ERK).

KRAS_MAPK_Pathway RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_G12C_GDP KRAS G12C (Inactive-GDP) GRB2_SOS->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange Divarasib This compound Divarasib->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation

Figure 1: KRAS/MAPK Signaling Pathway Inhibition by Divarasib.

The following workflow outlines the key steps for the Western blot protocol to measure p-ERK inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Line) Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Electrophoresis 4. SDS-PAGE Lysis->Electrophoresis Transfer 5. Protein Transfer to Membrane Electrophoresis->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-ERK, Total ERK, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

Figure 2: Western Blot Experimental Workflow.

Experimental Protocols

This protocol is designed for the analysis of p-ERK levels in KRAS G12C mutant cell lines such as NCI-H358 (lung carcinoma), MIA PaCa-2 (pancreatic cancer), or SW837 (colorectal adenocarcinoma).

Materials and Reagents:

  • Cell Lines: KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 4-12% Bis-Tris gels, MOPS or MES running buffer

  • Transfer: PVDF membrane, transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (Typical dilution: 1:1000)

    • Rabbit or Mouse anti-Total ERK1/2 (Typical dilution: 1:1000)

    • Mouse anti-β-actin or anti-GAPDH (Loading control, typical dilution: 1:5000)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure:

  • Cell Culture and Treatment:

    • Plate KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal p-ERK levels.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin or GAPDH.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). The p-ERK signal should be normalized to the total ERK signal, which is then normalized to the loading control.

Data Presentation

The following table summarizes the expected quantitative data for p-ERK inhibition by this compound in a KRAS G12C mutant cell line. The data should be presented as the mean ± standard deviation from at least three independent experiments.

This compound ConcentrationTreatment Time (hours)Normalized p-ERK/Total ERK Ratio (Fold Change vs. Control)% Inhibition of p-ERK
0 nM (Vehicle Control)21.000%
1 nM2ValueValue
10 nM2ValueValue
100 nM2ValueValue
0 nM (Vehicle Control)61.000%
1 nM6ValueValue
10 nM6ValueValue
100 nM6ValueValue
0 nM (Vehicle Control)241.000%
1 nM24ValueValue
10 nM24ValueValue
100 nM24ValueValue

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of p-ERK inhibition by this compound in KRAS G12C mutant cancer cells. This assay is a fundamental tool for researchers and drug development professionals to assess the pharmacodynamic effects of Divarasib and to elucidate its mechanism of action in preclinical models. Accurate and reproducible measurement of p-ERK levels is critical for advancing our understanding of KRAS G12C-targeted therapies.

References

Application Notes and Protocols for High-Throughput Screening with Divarasib Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib adipate is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other potential KRAS G12C inhibitors. The methodologies described herein are designed to enable researchers to efficiently identify and characterize novel therapeutic agents targeting this critical cancer-related protein.

Divarasib operates by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK cascade, ultimately inhibiting cancer cell proliferation and survival. Preclinical studies have demonstrated that Divarasib is 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[1]

These application notes offer a suite of biochemical and cell-based assays amenable to HTS formats, allowing for the comprehensive evaluation of compound potency, selectivity, and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for this compound in comparison to other notable KRAS G12C inhibitors.

Table 1: In Vitro Potency and Selectivity of KRAS G12C Inhibitors

CompoundTargetAssay TypeIC50EC50Selectivity vs. WT KRAS
This compound KRAS G12CBiochemical<0.01 µM2 nM (alkylation)>18,000-fold
SotorasibKRAS G12CBiochemical--High
AdagrasibKRAS G12CBiochemical--High

Data compiled from multiple preclinical studies.

Table 2: Cellular Activity of this compound

Cell LineKRAS MutationAssay TypeEndpointResult
NCI-H358G12CCell ViabilityInhibition of ProliferationPotent Inhibition
MIA PaCa-2G12CCell ViabilityInhibition of ProliferationPotent Inhibition
A549G12SCell ViabilityInhibition of ProliferationNo significant effect

This table illustrates the selective activity of Divarasib in KRAS G12C mutant cell lines.

Signaling Pathway

Divarasib targets the KRAS G12C mutant protein, which is a central node in oncogenic signaling. The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by Divarasib.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) KRAS_inactive KRAS G12C (GDP-bound) Inactive EGFR->KRAS_inactive SOS1 (GEF) KRAS_active KRAS G12C (GTP-bound) Active KRAS_inactive->KRAS_active GTP loading RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Divarasib This compound Divarasib->KRAS_inactive Covalent Binding (Inhibition)

Caption: KRAS G12C signaling pathway and inhibition by Divarasib.

Experimental Protocols

The following are detailed protocols for key experiments in a high-throughput screening setting for this compound and other KRAS G12C inhibitors.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for KRAS G12C/SOS1 Interaction

This assay is designed to identify compounds that disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1, a critical step in KRAS activation.

Materials:

  • Recombinant Human KRAS G12C protein (tagged, e.g., His-tag)

  • Recombinant Human SOS1 protein (catalytic domain, tagged, e.g., GST-tag)

  • GTPγS (non-hydrolyzable GTP analog)

  • HTRF detection reagents (e.g., anti-His-Europium Cryptate and anti-GST-d2)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds in DMSO into the 384-well assay plates using an acoustic dispenser. Include positive controls (e.g., a known KRAS G12C/SOS1 inhibitor) and negative controls (DMSO).

  • Reagent Preparation:

    • Prepare a 2X solution of KRAS G12C protein in assay buffer.

    • Prepare a 2X solution of SOS1 protein and GTPγS in assay buffer.

  • Dispensing Reagents:

    • Add 5 µL of the 2X KRAS G12C solution to each well.

    • Add 5 µL of the 2X SOS1/GTPγS solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X solution of the HTRF detection reagents (anti-His-Europium Cryptate and anti-GST-d2) in detection buffer.

    • Add 10 µL of the 2X detection reagent solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound relative to controls.

HTRF_Workflow Start Start Compound Compound Plating (50 nL in 384-well plate) Start->Compound KRAS_add Add KRAS G12C Compound->KRAS_add SOS1_add Add SOS1 + GTPγS KRAS_add->SOS1_add Incubate1 Incubate (60 min, RT) SOS1_add->Incubate1 Detection Add HTRF Detection Reagents Incubate1->Detection Incubate2 Incubate (60 min, RT) Detection->Incubate2 Read Read Plate (620 nm & 665 nm) Incubate2->Read Analyze Data Analysis (% Inhibition) Read->Analyze

Caption: HTRF experimental workflow for KRAS G12C/SOS1 interaction.

Cell-Based Assay: p-ERK Downstream Signaling Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom black plates

  • AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) kit

  • AlphaLISA-compatible plate reader

Protocol:

  • Cell Seeding: Seed KRAS G12C mutant cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Add AlphaLISA lysis buffer to each well.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

  • Detection:

    • Transfer the lysate to a 384-well white ProxiPlate.

    • Add the AlphaLISA acceptor beads and donor beads mixture.

    • Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the IC50 values for the inhibition of p-ERK signaling.

pERK_Workflow Start Start Cell_Seed Seed KRAS G12C cells in 384-well plate Start->Cell_Seed Incubate_Overnight Incubate Overnight Cell_Seed->Incubate_Overnight Compound_Treatment Treat with Compounds (2 hours) Incubate_Overnight->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Lysate_Transfer Transfer Lysate to ProxiPlate Cell_Lysis->Lysate_Transfer AlphaLISA_Add Add AlphaLISA Beads Lysate_Transfer->AlphaLISA_Add Incubate_Dark Incubate in Dark (2 hours) AlphaLISA_Add->Incubate_Dark Read_Plate Read Plate Incubate_Dark->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the cell-based p-ERK downstream signaling assay.

Biophysical Assay: Thermal Shift Assay (TSA) for Target Engagement

This assay measures the change in the thermal stability of the KRAS G12C protein upon compound binding, providing evidence of direct target engagement.

Materials:

  • Recombinant Human KRAS G12C protein

  • SYPRO Orange dye (5000X stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument with a thermal ramping capability

Protocol:

  • Reagent Preparation:

    • Dilute the KRAS G12C protein to a final concentration of 2 µM in assay buffer.

    • Dilute the SYPRO Orange dye to a final concentration of 5X in assay buffer.

  • Reaction Setup:

    • In each well, mix 10 µL of the 2 µM KRAS G12C protein solution with 1 µL of the test compound at various concentrations.

    • Add 4 µL of the 5X SYPRO Orange dye.

    • Bring the final volume to 20 µL with assay buffer.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the transition in the melting curve.

    • A significant increase in Tm in the presence of a compound indicates stabilization of the protein and thus, binding.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and other novel KRAS G12C inhibitors. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can efficiently identify potent and selective compounds, elucidate their mechanism of action, and advance the development of targeted therapies for KRAS G12C-driven cancers. The superior potency and selectivity of Divarasib make it an important tool and benchmark for these screening efforts.

References

Troubleshooting & Optimization

Divarasib adipate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divarasib adipate. The information is presented in a question-and-answer format to directly address common issues related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Divarasib is a highly potent and selective covalent inhibitor of KRAS G12C, a specific mutation in the KRAS protein that is a driver in many cancers.[1][2] It works by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive state.[3] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[4][5][6][7] The adipate salt form of divarasib is utilized for its potential to improve the compound's pharmaceutical properties.

Q2: What are the known solubility properties of divarasib and its adipate salt?

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common problems encountered during the preparation of this compound solutions for in vitro and in vivo experiments.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.

Cause:

This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The much lower solubility of the compound in the aqueous buffer causes it to precipitate out of solution. This is often referred to as "crashing out."

Solutions:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.

  • Use a co-solvent system: For in vivo studies, a co-solvent system can be employed to maintain solubility. A common formulation includes DMSO, PEG300, and Tween-80 in an aqueous vehicle like saline.[10]

  • Employ cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic drug molecule, increasing its apparent aqueous solubility.[10]

  • Sonication and heating: Gentle sonication and/or warming of the solution can help to redissolve small amounts of precipitate.[10] However, care must be taken to avoid degradation of the compound.

  • Prepare a fresh solution: It is always recommended to prepare fresh working solutions for experiments and not to store diluted aqueous solutions for extended periods.[10]

Issue 2: Difficulty dissolving this compound powder.

Cause:

This compound, like many crystalline solids, may require energy to break the crystal lattice and dissolve.

Solutions:

  • Use an appropriate solvent: Start by dissolving the powder in a good solvent like DMSO.[10]

  • Apply gentle heating and sonication: As mentioned above, gentle heating and sonication can aid in the dissolution process.[10]

  • Vortexing: Vigorous vortexing can also help to break up clumps of powder and increase the surface area for dissolution.

Issue 3: Inconsistent results in biological assays.

Cause:

Inconsistent results can often be traced back to issues with the solubility and stability of the test compound in the assay medium. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the cells or target will be lower and more variable than intended.

Solutions:

  • Visually inspect for precipitation: Before adding your compound to the assay, visually inspect the solution for any signs of precipitation.

  • Perform a solubility test in your assay medium: It is good practice to determine the kinetic solubility of this compound in your specific cell culture medium or assay buffer.

  • Use a formulation with proven stability: For longer-term experiments, consider using a formulation with excipients that enhance stability, such as an amorphous solid dispersion.[11][12]

Quantitative Data Summary

The following tables summarize the available solubility data for divarasib and its adipate salt.

Table 1: Solubility of Divarasib

SolventSolubilityConcentration (mM)Notes
DMSO100 mg/mL160.76Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[9][13]
Ethanol100 mg/mL160.75[8]
WaterInsoluble<1 mg/mL[8]

Table 2: Formulations for this compound (for In Vivo Use)

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (6.51 mM)A clear solution can be obtained.[10]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (6.51 mM)A clear solution can be obtained.[10]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (6.51 mM)A clear solution can be obtained.[10]
CMC-Na≥ 5 mg/mLForms a homogeneous suspension for oral administration.[8]

Key Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for In Vivo Oral Administration (Co-solvent approach)

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). This may require gentle warming or sonication to fully dissolve.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution of this compound to achieve a final DMSO concentration of 10%. Mix thoroughly until a clear solution is formed.

  • Add Tween-80 to the mixture to a final concentration of 5% and mix well.

  • Finally, add saline to reach the final volume, resulting in a 45% saline concentration. Mix until the solution is homogeneous.

  • This procedure should yield a clear solution with a this compound concentration of ≥ 5 mg/mL.[10] It is recommended to prepare this formulation fresh before each use.[10]

Protocol 2: General Procedure for Determining the pH-Dependent Aqueous Solubility of a Poorly Soluble Compound

Materials:

  • This compound

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 37 °C)

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[14]

  • After incubation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method like HPLC-UV.

  • The measured concentration represents the equilibrium solubility of this compound at that specific pH.

Visualizations

KRAS G12C Signaling Pathway

KRAS_G12C_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates RALGDS RalGDS KRAS_GTP->RALGDS Activates MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Divarasib Divarasib Divarasib->KRAS_GDP Covalently binds and traps in inactive state Solubility_Workflow start Start prep_buffers Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) start->prep_buffers end End add_compound Add Excess Divarasib Adipate to Buffers prep_buffers->add_compound incubate Incubate with Shaking (e.g., 37°C for 24-48h) add_compound->incubate filter_sample Filter Supernatant (0.22 µm filter) incubate->filter_sample analyze Quantify Concentration (e.g., HPLC-UV) filter_sample->analyze plot_data Plot Solubility vs. pH analyze->plot_data plot_data->end Precipitation_Troubleshooting start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes use_cosolvent Use a co-solvent system (e.g., PEG300, Tween-80) check_dmso->use_cosolvent No prepare_fresh Prepare solution fresh before use reduce_dmso->prepare_fresh use_cyclodextrin Use a cyclodextrin (e.g., SBE-β-CD) use_cosolvent->use_cyclodextrin Alternative sonicate_heat Apply gentle sonication and/or warming use_cosolvent->sonicate_heat use_cyclodextrin->sonicate_heat sonicate_heat->prepare_fresh

References

Technical Support Center: Optimizing Divarasib Adipate Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Divarasib adipate concentration in half-maximal inhibitory concentration (IC50) determination assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it influence IC50 experiments?

A1: this compound is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This covalent and irreversible binding mechanism is a critical consideration for IC50 determination. Unlike non-covalent, reversible inhibitors where a true equilibrium is reached, the measured IC50 for a covalent inhibitor like Divarasib is time-dependent.[5][6] Therefore, it is crucial to establish a fixed time point for your assay to ensure reproducible and comparable results.

Q2: What is the reported IC50 for this compound and what concentration range should I start with for my experiments?

A2: Preclinical studies have shown that Divarasib has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, with some reports stating an IC50 of less than 0.01 μM.[1][7][8][9] It has demonstrated greater potency and selectivity in vitro compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[7][10][11] For initial experiments, we recommend a broad concentration range that brackets the expected IC50. A good starting point would be a serial dilution series from 1 µM down to the picomolar range.

Q3: How should I prepare my stock solutions and working concentrations of this compound?

A3: this compound is soluble in DMSO.[4][9] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can then be serially diluted to create working solutions for your assay. To avoid solubility issues in your final assay volume, ensure that the final DMSO concentration is kept low (typically below 0.5%) and is consistent across all wells, including controls.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips for each dilution.- Avoid using the outermost wells of the plate or fill them with sterile media/PBS.
No dose-response curve observed (all wells show maximum inhibition) - The starting concentration of this compound is too high.- Shift your concentration range to lower concentrations (e.g., start from 10 nM and dilute down to the picomolar range).
No dose-response curve observed (no inhibition at any concentration) - Inactive compound.- Incorrect cell line (not harboring the KRAS G12C mutation).- Insufficient incubation time for the covalent inhibitor to bind.- Verify the activity of your this compound lot.- Confirm the KRAS G12C mutation status of your cell line.- Increase the incubation time. For covalent inhibitors, a longer incubation period may be necessary to observe inhibition.[5][6]
Shallow or incomplete dose-response curve - Assay window is too small.- Sub-optimal assay conditions (e.g., cell density, incubation time).- Optimize your assay to achieve a robust signal-to-background ratio.- Experiment with different cell seeding densities and incubation times to find the optimal conditions for your specific cell line and assay.
IC50 value differs significantly from published data - Different experimental conditions (cell line, cell density, incubation time, assay readout).- As Divarasib is a covalent inhibitor, the IC50 is time-dependent.- Standardize your protocol, paying close attention to the parameters listed. Ensure you are comparing your results to data generated under similar conditions.- Report the incubation time along with your IC50 value for clarity and reproducibility.[5][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Serial Dilution for IC50 Determination:

    • Prepare a starting working solution (e.g., 1 µM) by diluting the 10 mM stock solution in your cell culture medium.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in cell culture medium to generate a range of concentrations for your dose-response curve.

    • Ensure the final DMSO concentration is consistent across all dilutions and in the vehicle control wells.

Protocol 2: General Cell-Based IC50 Assay Workflow
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing the serially diluted this compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Incubate the plate for a fixed period (e.g., 72 hours). This time point should be optimized and kept consistent for all experiments.

  • Cell Viability/Proliferation Assay:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or Resazurin).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Parameter Recommended Value/Range Notes
Starting Concentration for IC50 1 µM - 10 µMAdjust based on initial screening results.
Serial Dilution Factor 1:3 to 1:10A 1:3 dilution will provide more data points on the curve.
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells.
Incubation Time 24 - 72 hoursMust be fixed and reported with the IC50 value.
Cell Seeding Density Cell line dependentOptimize for logarithmic growth during the assay period.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Downstream Signaling Divarasib This compound Divarasib->KRAS_GDP Irreversible Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare 10 mM Divarasib Stock in DMSO Dilutions Perform Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treat Cells with Divarasib Dilutions Dilutions->Treatment Seeding Seed KRAS G12C Mutant Cells in 96-well Plate Seeding->Treatment Incubation Incubate for a Fixed Time (e.g., 72h) Treatment->Incubation Viability Measure Cell Viability Incubation->Viability Normalization Normalize Data to Vehicle Control Viability->Normalization Curve Plot Dose-Response Curve Normalization->Curve IC50 Calculate IC50 using 4-Parameter Logistic Fit Curve->IC50

Caption: Experimental workflow for IC50 determination of this compound.

References

Technical Support Center: Divarasib Adipate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of divarasib adipate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to six months. For short-term storage, solutions can be kept at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: Is this compound soluble in water?

A3: Divarasib itself is insoluble in water.[4] While the adipate salt form is intended to improve aqueous solubility, this compound still exhibits poor solubility in purely aqueous solutions and typically requires co-solvents for dissolution.

Q4: How should I prepare aqueous working solutions of this compound for my experiments?

A4: Due to its low aqueous solubility, this compound requires the use of co-solvents to prepare aqueous working solutions. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into an appropriate aqueous buffer or media containing other co-solvents. For in vivo experiments, it is advised to prepare these working solutions freshly and use them on the same day.[1][2]

Q5: Can I heat or sonicate my solution to aid dissolution?

A5: Yes, if precipitation or phase separation occurs during the preparation of aqueous working solutions, gentle heating and/or sonication can be used to facilitate the dissolution of this compound.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility in the chosen solvent system. The proportion of organic co-solvent (e.g., DMSO) is too low.Decrease the final concentration of this compound. Increase the percentage of co-solvents in the final working solution. Consider using solubilizing agents such as PEG300, Tween-80, or SBE-β-CD.[1]
Inconsistent experimental results Degradation of this compound in the aqueous working solution.Prepare fresh working solutions for each experiment and use them immediately. Avoid storing aqueous solutions, even for short periods. Ensure stock solutions are stored correctly and have not expired.
Loss of compound activity Repeated freeze-thaw cycles of the stock solution leading to degradation. Instability in the aqueous experimental medium over the time course of the experiment.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] Perform time-course stability studies in your specific experimental medium to determine the window of stability.
Difficulty dissolving the solid compound The compound may have adhered to the vial.Centrifuge the vial for a few minutes at a low speed (e.g., 3000 rpm) to collect all the powder at the bottom before adding solvent.[5]

Stability Data

While specific public data on the degradation rate of this compound in various aqueous solutions is limited, the following table illustrates the expected stability profile based on general chemical principles and handling recommendations.

Condition Parameter Expected Stability Recommendation
Aqueous Buffer (pH 7.4) Half-life at RTLimitedPrepare fresh solutions daily.
Acidic Conditions (e.g., pH < 4) DegradationPotential for hydrolysisAvoid prolonged exposure to strong acids.
Basic Conditions (e.g., pH > 8) DegradationPotential for hydrolysis of the acrylamide moietyAvoid prolonged exposure to strong bases.
Elevated Temperature (>40°C) DegradationIncreased degradation rateMaintain solutions at room temperature or below during experiments.
Exposure to Light PhotodegradationPossibleProtect solutions from direct light.
Freeze-Thaw Cycles DegradationPotential for degradationAliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol: Preparation of an Aqueous Working Solution

This protocol is an example of how to prepare a working solution of this compound for in vitro or in vivo studies.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent mixture. For example, for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the appropriate volumes of PEG300 and Tween-80.

  • Dilution: Add the required volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Final Dilution: Add the saline to the mixture to achieve the final desired concentration and volume. Mix until a clear solution is obtained.[1]

  • Usage: Use the freshly prepared solution immediately for your experiment.

Protocol: Stability-Indicating HPLC Method

This protocol outlines the general steps for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: Use a PDA detector to monitor the elution profile at a wavelength determined by the UV absorbance maximum of this compound (e.g., 221 nm).

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by exposing this compound to various stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C.

    • Base Hydrolysis: 0.1N NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature.

    • Photodegradation: Expose a solution to UV light.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify this compound from any potential degradation products.

Visualizations

cluster_preparation Solution Preparation Workflow start Start: this compound (Solid) stock_sol Prepare Stock Solution in DMSO start->stock_sol aliquot Aliquot Stock Solution stock_sol->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store prepare_working Prepare Fresh Aqueous Working Solution with Co-solvents store->prepare_working use Use Immediately in Experiment prepare_working->use cluster_degradation Potential Degradation Pathway divarasib This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) divarasib->hydrolysis oxidation Oxidation divarasib->oxidation photolysis Photolysis divarasib->photolysis degradation_products Degradation Products (e.g., hydrolysis of acrylamide) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

References

Technical Support Center: Divarasib Adipate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Divarasib adipate.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is the adipate salt form of Divarasib (also known as GDC-6036), an orally bioavailable, highly potent, and selective covalent inhibitor of the KRAS G12C mutant protein.[1] Divarasib works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways like the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[2]

2. What are the recommended storage and handling conditions for this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] The product is stable for a few weeks at ambient temperature during shipping.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1][3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][5] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[6][7]

3. How do I prepare this compound for in vitro and in vivo experiments?

  • In Vitro Stock Solutions: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][3][6] Sonication may be required to fully dissolve the compound.[1] For cell-based assays, it is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.

  • In Vivo Formulations: For oral gavage in mice, several formulations have been described. A common approach is to first dissolve this compound in a small amount of DMSO (e.g., 10% of the final volume) and then suspend this solution in a vehicle such as 0.5% methylcellulose, or a mixture of PEG300, Tween-80, and saline.[3][6] It is recommended to prepare these formulations fresh daily.[1]

4. What are the known mechanisms of resistance to Divarasib?

Resistance to KRAS G12C inhibitors like Divarasib can be both intrinsic and acquired. Mechanisms include:

  • On-target resistance: Acquired secondary mutations in the KRAS G12C protein that prevent drug binding.

  • Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can involve mutations or amplifications in other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K pathways.[2]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability/proliferation assays.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique and avoid introducing bubbles. Consider using automated cell counters for accuracy.
Edge Effects in Multi-well Plates To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. Ensure even heat and gas distribution in the incubator.
Cell Passage Number and Confluency Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8] Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment.
Compound Precipitation in Media Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration or preparing a fresh dilution from the stock solution. Ensure the DMSO concentration is not too high.
Assay-Specific Issues For metabolic assays (e.g., MTT, WST-1), ensure the incubation time is within the linear range of the assay for your specific cell line. For ATP-based assays like CellTiter-Glo®, ensure complete cell lysis.[9]

Issue 2: Inconsistent or no inhibition of downstream signaling (e.g., p-ERK) in Western Blots.

Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for your cell line.
Poor Lysis and Sample Preparation Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10] Ensure complete cell lysis by scraping and/or sonication.
Western Blotting Technique Load a sufficient amount of protein (at least 20-30 µg of whole-cell lysate).[10] Use a positive control (e.g., lysate from a known sensitive cell line treated with a known activator of the pathway) and a negative control (vehicle-treated cells).[11] Ensure efficient protein transfer to the membrane. Use a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).[11]
Antibody Issues Use a validated primary antibody for your target protein (e.g., phospho-ERK). Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
In Vivo Experiments

Issue 3: High variability in tumor growth in xenograft models.

Possible Cause Troubleshooting Steps
Inconsistent Tumor Cell Implantation Ensure a consistent number of viable cells are injected for each animal. Inject cells subcutaneously at a consistent anatomical location.
Variable Tumor Engraftment and Growth Use cell lines with a high and consistent take rate. For patient-derived xenograft (PDX) models, be aware that take rates can be variable.[12] Start treatment when tumors reach a consistent, pre-determined size (e.g., 100-200 mm³).[13]
Inaccurate Dosing Prepare the this compound formulation fresh daily and ensure it is a homogenous suspension before each gavage. Calibrate the gavage needle volume and ensure accurate administration to each animal based on its body weight.
Animal Health and Husbandry Monitor animal health closely, as illness or stress can impact tumor growth. Maintain consistent housing conditions (e.g., temperature, light cycle, diet).

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of Divarasib

ParameterValueSpeciesReference
Half-life (t½)17.6 ± 2.7 hoursHuman[14]
Mean Maximum Concentration (Cmax)657 ± 185 ng/mLHuman[14]
Mean Area Under the Curve (AUC)9130 ± 3160 ng*h/mLHuman[14]

Table 2: Clinical Efficacy of Divarasib in Phase I Trials

Tumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Non-Small Cell Lung Cancer (NSCLC)53.4%13.1 months[15]
Colorectal Cancer (CRC)29.1%5.6 months[15]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive - GDP) KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Divarasib Divarasib Divarasib->KRAS_GDP Covalent Binding Locks in Inactive State

Caption: Divarasib inhibits the KRAS G12C signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Prepare Divarasib Stock Solution (DMSO) B Cell Viability Assay (e.g., CellTiter-Glo®) A->B C Western Blot for Downstream Signaling (p-ERK) A->C E Establish KRAS G12C Xenograft Model B->E Confirm Potency C->E Confirm Mechanism D Prepare Oral Gavage Formulation F Treat Mice with Divarasib D->F E->F G Monitor Tumor Volume and Body Weight F->G

Caption: General experimental workflow for this compound.

Troubleshooting_Flowchart cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start High Variability in Experimental Results Q1 In Vitro or In Vivo? Start->Q1 Check_Cells Review Cell Handling: - Passage number - Seeding density - Contamination checks Q1->Check_Cells In Vitro Check_Model Review Animal Model: - Consistent tumor implantation? - Randomization of animals? - Animal health status? Q1->Check_Model In Vivo Check_Compound Review Compound Prep: - Fresh dilutions? - Precipitate in media? - Final DMSO concentration? Check_Cells->Check_Compound Check_Assay Review Assay Protocol: - Positive/Negative controls - Reagent quality - Instrument settings Check_Compound->Check_Assay Check_Dosing Review Dosing: - Formulation prep fresh daily? - Accurate gavage technique? - Correct volume/weight? Check_Model->Check_Dosing

Caption: A logical guide to troubleshooting common issues.

References

Interpreting unexpected results with Divarasib adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with Divarasib adipate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Divarasib is a highly potent and selective oral inhibitor of the KRAS G12C mutant protein.[1][2][3] It acts by covalently binding to the cysteine residue of the G12C-mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][4] This prevents downstream signaling through pathways such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation and survival.[1]

Q2: What are the expected response rates with Divarasib in preclinical and clinical settings?

A2: In a phase I study, single-agent Divarasib has shown promising antitumor activity. In patients with non–small cell lung cancer (NSCLC), the confirmed objective response rate (ORR) was 53.4%.[3][5][6][7] For patients with colorectal cancer (CRC), the confirmed ORR was 29.1%.[5][6][7] Long-term follow-up in the NSCLC cohort at the 400 mg dose showed a confirmed ORR of 59.1%.[8]

Q3: What are the common adverse events associated with Divarasib?

A3: Divarasib is generally well-tolerated with most adverse events being low-grade and manageable.[5][6] The most frequently reported treatment-related adverse events include nausea, diarrhea, and vomiting.[7] Grade 3 treatment-related adverse events have included diarrhea and increases in alanine aminotransferase and aspartate aminotransferase levels.[9]

Troubleshooting Unexpected Results

Issue 1: Lower than expected efficacy or primary resistance in a KRAS G12C-mutant model.

If you observe minimal or no response to Divarasib in a confirmed KRAS G12C-mutant cell line or animal model, consider the following possibilities:

  • Presence of co-occurring mutations: Pre-existing mutations in other RAS genes or in key downstream signaling pathways (e.g., PI3K, PTEN) can confer primary resistance.[10] It is hypothesized that tumor cells with these additional driver mutations are unlikely to respond to Divarasib monotherapy.[5]

  • Histological Subtype: In clinical settings, response rates in colorectal cancer are notably lower than in non-small cell lung cancer.[5][6] This suggests that the tissue context and its specific signaling network can influence the drug's efficacy.

Experimental Protocol: Assessing for Primary Resistance

  • Genomic Profiling: Perform next-generation sequencing (NGS) on your experimental model to identify any co-occurring mutations in genes associated with the RTK-RAS and PI3K-AKT signaling pathways.

  • Pathway Activity Analysis: Use Western blotting or phospho-proteomics to assess the baseline activation status of key downstream effectors (e.g., p-ERK, p-AKT) before and after Divarasib treatment. Persistent signaling in these pathways despite KRAS G12C inhibition may indicate a bypass mechanism.

Issue 2: Acquired resistance after an initial response to Divarasib.

A common challenge with targeted therapies is the development of acquired resistance. If your model initially responds to Divarasib but then shows signs of regrowth, investigate these potential mechanisms:

  • On-target resistance: This can occur through secondary mutations in the KRAS gene itself (e.g., at codons 68, 95, or 96) that prevent Divarasib from binding effectively.[10][11] Amplification of the KRAS G12C allele is another possibility.[12][10]

  • Off-target resistance (Bypass Tracks): The cancer cells may have activated alternative signaling pathways to bypass their dependency on KRAS G12C. Common mechanisms include:

    • Gain-of-function mutations in other oncogenes like NRAS, BRAF, or components of the PI3K pathway.[9][10]

    • Amplification or mutation of upstream Receptor Tyrosine Kinases (RTKs) such as EGFR or MET.[12][10]

    • Loss-of-function mutations in tumor suppressor genes like PTEN.[12][10]

    • Histological transformation, for example, from adenocarcinoma to a squamous cell phenotype.[11]

Experimental Protocol: Investigating Acquired Resistance

  • Establish a Resistant Model: Culture cells or maintain animal models under continuous Divarasib treatment until resistance emerges.

  • Comparative Genomic and Transcriptomic Analysis: Perform NGS and RNA-seq on both the parental (sensitive) and the resistant models. Compare the genetic and expression profiles to identify new mutations or changes in gene expression that could explain the resistance.

  • Functional Validation: Once a potential resistance mechanism is identified, use techniques like CRISPR/Cas9-mediated gene editing or the use of additional inhibitors to validate its role in conferring resistance to Divarasib.

Data Summary

Table 1: Clinical Efficacy of Single-Agent Divarasib in a Phase I Study

Cancer TypeNumber of Patients (n)Confirmed Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
Non–Small Cell Lung Cancer (NSCLC)58-6053.4%[3][5][7]13.1 - 13.8 months[5][8]14.0 - 18.0 months[3][7][8]
Colorectal Cancer (CRC)5529.1%[5][6][7]5.6 months[5][6]7.1 months[3][7]

Data compiled from multiple reports of the phase I study (NCT04449874). Specific values may vary slightly between different data cutoffs and analyses.

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Divarasib

Adverse EventFrequency (Any Grade)Frequency (Grade 3)
Nausea74%[7]N/A
Diarrhea61%[7]5%[9]
Vomiting58%[7]N/A
Increased Alanine AminotransferaseN/A4%[9]
Increased Aspartate AminotransferaseN/A4%[9]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Divarasib Divarasib Divarasib->KRAS_GDP Covalent Inhibition

Caption: Divarasib inhibits the KRAS G12C signaling pathway.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass) KRAS_Mutation Secondary KRAS mutations (e.g., H95D/Q/R) KRAS_Amp KRAS G12C Amplification RTK_Activation RTK Amplification/Mutation (EGFR, MET) Downstream_Mutation Downstream Mutations (NRAS, BRAF, PIK3CA) TSG_Loss Tumor Suppressor Loss (PTEN) Divarasib_Treatment Divarasib Treatment on KRAS G12C Tumor Resistance Acquired Resistance Divarasib_Treatment->Resistance Resistance->KRAS_Mutation leads to Resistance->KRAS_Amp leads to Resistance->RTK_Activation leads to Resistance->Downstream_Mutation leads to Resistance->TSG_Loss leads to

Caption: Mechanisms of acquired resistance to Divarasib.

Troubleshooting_Workflow cluster_primary Primary Resistance Workflow cluster_acquired Acquired Resistance Workflow Start Unexpected Result Observed (e.g., No Response, Relapse) Check_Mutation Confirm KRAS G12C Status of Model Start->Check_Mutation Primary_Resistance Investigate Primary Resistance Check_Mutation->Primary_Resistance If No Initial Response Acquired_Resistance Investigate Acquired Resistance Check_Mutation->Acquired_Resistance If Relapse After Initial Response NGS_Baseline NGS of Baseline Model (Look for co-mutations) Primary_Resistance->NGS_Baseline Pathway_Analysis Assess Baseline Pathway Activity Primary_Resistance->Pathway_Analysis Generate_Resistant_Model Generate Resistant Model (Continuous Dosing) Acquired_Resistance->Generate_Resistant_Model Comparative_Genomics Comparative Genomics (Sensitive vs. Resistant) Generate_Resistant_Model->Comparative_Genomics Functional_Validation Functional Validation of Identified Mechanism Comparative_Genomics->Functional_Validation

Caption: Troubleshooting workflow for unexpected Divarasib results.

References

Divarasib Adipate Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Divarasib adipate cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Divarasib (also known as GDC-6036) is an orally bioavailable and highly selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4][5][6][7] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[2][3][4][5][7] This prevents downstream signaling pathways that drive tumor growth.

Q2: What is the potency of this compound in cell-based assays?

Preclinical studies have shown that this compound has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, generally less than 0.01 µM in KRAS G12C mutant cell lines.[3][8] One study reported an EC50 of 2 nM in HCC1171 cells.[2] It has demonstrated over 18,000-fold greater selectivity for KRAS G12C mutant cell lines compared to wild-type KRAS cell lines.[1][9]

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year.[7]

Q4: Which cytotoxicity assay should I use for this compound?

Standard colorimetric assays like MTT, MTS, and XTT, or luminescence-based assays like CellTiter-Glo®, can be used. The choice of assay may depend on the cell line, experimental throughput, and available equipment. However, it is crucial to be aware of potential compound interference with the assay readout (see Troubleshooting section).

Q5: What are appropriate positive and negative controls for my experiment?

  • Positive Control: A known cytotoxic agent for your chosen cell line.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to account for any solvent-induced cytotoxicity.

  • Untreated Control: Cells cultured in medium alone.

  • Blank Control: Wells containing medium and the assay reagent but no cells, to measure background absorbance/luminescence.

Troubleshooting Guide

High Variability Between Replicate Wells
Possible Cause Suggested Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column.
Edge effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Contamination Inspect cultures for any signs of microbial contamination.
Unexpectedly High or Low IC50 Values
Possible Cause Suggested Solution
Incorrect cell seeding density Optimize the cell seeding density for your specific cell line and assay duration. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and contact inhibition, affecting drug sensitivity.[10]
Cell line health and passage number Use healthy, low-passage cells. High passage numbers can lead to genetic drift and altered drug sensitivity.
Incorrect drug concentration Verify the concentration of your this compound stock solution and ensure accurate serial dilutions.
Assay duration The incubation time with this compound may need optimization. As a covalent inhibitor, the binding is irreversible, but the downstream effects on cell viability may take time to manifest.
High Background Signal in "No Cell" Control Wells
Possible Cause Suggested Solution
Media components Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media.
Compound interference This compound may have inherent color or fluorescence that interferes with the assay readout. Run a control plate with various concentrations of this compound in cell-free media to assess for direct interference.[11][12]
Reagent contamination Ensure that all reagents are fresh and free from contamination.

Data Presentation

Table 1: In Vitro Potency of this compound

Parameter Cell Line Value Reference
IC50KRAS G12C Mutant< 0.01 µM[3][8]
EC50HCC11712 nM[2]
SelectivityKRAS G12C vs. Wild-Type>18,000-fold[1][9]

Table 2: Recommended Seeding Densities for Common KRAS G12C Cell Lines (96-well plate)

Cell Line Recommended Seeding Density (cells/well) Notes
MIA PaCa-21 x 10^4Doubling time is approximately 25-40 hours.
NCI-H21220.4 x 10^4 to 2 x 10^4Optimization is recommended for specific assay conditions.
SW15730.4 x 10^4 to 2 x 10^4Optimization is recommended for specific assay conditions.
H230.4 x 10^4 to 2 x 10^4Optimization is recommended for specific assay conditions.

Note: The optimal seeding density should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well white-walled plate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

Visualizations

Divarasib_Mechanism_of_Action cluster_0 KRAS G12C Signaling Pathway KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Signaling Activation Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth Divarasib This compound Divarasib->KRAS_G12C_GDP Covalent Binding (Irreversible)

Caption: Mechanism of action of this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (overnight) Cell_Seeding->Adherence Drug_Treatment Treat with this compound (serial dilutions) Adherence->Drug_Treatment Incubation Incubate for desired duration (e.g., 72h) Drug_Treatment->Incubation Viability_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Signal_Development Incubate for signal development Viability_Reagent->Signal_Development Read_Plate Read plate (Absorbance/Luminescence) Signal_Development->Read_Plate Data_Analysis Data Analysis (IC50 calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cytotoxicity assay.

Troubleshooting_Tree Problem Unexpected Results? High_Variability High Variability? Problem->High_Variability Yes Inaccurate_IC50 Inaccurate IC50? Problem->Inaccurate_IC50 No Check_Seeding Check cell seeding technique High_Variability->Check_Seeding Edge_Effects Consider edge effects Check_Seeding->Edge_Effects Pipetting_Error Verify pipetting accuracy Edge_Effects->Pipetting_Error Optimize_Density Optimize cell density Inaccurate_IC50->Optimize_Density High_Background High Background? Inaccurate_IC50->High_Background No Cell_Health Check cell health & passage Optimize_Density->Cell_Health Drug_Concentration Verify drug concentration Cell_Health->Drug_Concentration Media_Interference Check for media interference High_Background->Media_Interference Compound_Interference Test for compound interference Media_Interference->Compound_Interference Reagent_Quality Use fresh reagents Compound_Interference->Reagent_Quality

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Best practices for long-term storage of Divarasib adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Divarasib adipate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, this compound powder should be kept at -20°C.[1][2] When stored properly under these conditions, the shelf life is greater than two years, with some suppliers indicating stability for up to three years.[1][3]

Q2: How should I store this compound for short-term use?

For short-term storage, spanning days to weeks, it is recommended to keep this compound at 0 - 4°C in a dry, dark environment.[1]

Q3: The product arrived at room temperature. Is it still viable?

Yes. This compound is shipped as a non-hazardous chemical under ambient temperatures. It is stable for a few weeks during ordinary shipping and customs processing.[1][4]

Q4: What are the storage recommendations for stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] To maintain the integrity of the solution, it is advisable to aliquot it after preparation to avoid repeated freeze-thaw cycles.[3]

Q5: What are the general handling precautions for this compound?

When handling this compound, it is important to avoid inhalation and contact with skin and eyes.[2] Ensure you are working in a well-ventilated area.[2] The container should be kept tightly sealed in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[2]

Troubleshooting Guide

Issue: I observe precipitation in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.

  • Solution: Gentle warming and/or sonication can be used to aid in redissolving the compound. To prevent this in the future, ensure the stock solution is aliquoted to minimize the number of freeze-thaw cycles.

Issue: I am concerned about the stability of my compound after prolonged storage.

  • Possible Cause: Even under recommended conditions, very long-term storage can lead to degradation.

  • Solution: While this compound is stable for years when stored correctly, for critical experiments, it is best practice to use a fresh vial or qualify the stored material. Publicly available information does not detail specific degradation pathways. If you suspect degradation, consider analytical techniques such as HPLC to assess purity.

Quantitative Storage Data Summary

ConditionFormTemperatureDurationShelf Life
Long-TermPowder-20°CMonths to Years>2 years[1], 3 years[3]
Short-TermPowder0 - 4°CDays to WeeksNot specified
Stock SolutionIn Solvent-80°CUp to 6 months6 months[5][6]
Stock SolutionIn Solvent-20°CUp to 1 month1 month[5][6]
ShippingPowderAmbientUp to a few weeksNot applicable

Experimental Protocols

Protocol for Preparation of a Stock Solution

While specific protocols for stability testing are not publicly available, the following is a general guide for preparing a stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5][6]

  • Solvent Selection: A common solvent for creating a stock solution is DMSO.[3]

  • Dissolution: To prepare a stock solution, add the appropriate volume of solvent to the this compound powder. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[5]

  • Storage: Once a clear stock solution is achieved, it can be stored as recommended in the table above. It is best practice to divide the stock solution into smaller aliquots for single-use to avoid repeated freeze-thaw cycles.[3][7]

Visualized Troubleshooting Workflow

G start Storage Issue Encountered form Is the issue with the powder or a solution? start->form powder_check Check Storage Conditions: - Temperature (-20°C long-term?) - Protected from light and moisture? form->powder_check Powder solution_check Check Solution Storage: - Temperature (-20°C or -80°C?) - Aliquoted to avoid freeze-thaw? form->solution_check Solution stability_concern Concern about degradation? powder_check->stability_concern precipitate Precipitation observed upon thawing? solution_check->precipitate warm_sonicate Gently warm and/or sonicate to redissolve. precipitate->warm_sonicate Yes precipitate->stability_concern No end Issue Resolved warm_sonicate->end qualify Consider analytical qualification (e.g., HPLC) or use a fresh vial for critical experiments. stability_concern->qualify Yes stability_concern->end No qualify->end

A troubleshooting workflow for this compound storage issues.

References

Validation & Comparative

Divarasib Outperforms Sotorasib in Preclinical Models for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New preclinical data reveal that divarasib adipate (formerly GDC-6036) demonstrates superior potency and selectivity compared to sotorasib (AMG-510) in targeting the KRAS G12C mutation, a key driver in several forms of cancer. These findings, derived from a series of in vitro and in vivo studies, position divarasib as a promising next-generation therapy for KRAS G12C-mutated tumors.

Divarasib, a covalent inhibitor of KRAS G12C, has been shown in preclinical studies to be 5 to 20 times more potent and up to 50 times more selective than sotorasib.[1][2][3] This enhanced activity translates to more effective inhibition of downstream signaling pathways and more profound anti-tumor effects in preclinical models.

Superior Inhibition of KRAS G12C Signaling

Both divarasib and sotorasib are designed to specifically target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[3][4] This prevents the activation of downstream signaling cascades, primarily the MAPK pathway (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[4]

Preclinical studies measuring the inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, have demonstrated divarasib's superior potency. In cellular assays, divarasib exhibited significantly lower IC50 values for pERK inhibition compared to sotorasib, indicating that a lower concentration of divarasib is required to block the oncogenic signaling pathway effectively.

Enhanced Anti-Proliferative Activity in Cancer Cell Lines

The superior potency of divarasib is further reflected in its ability to inhibit the growth of KRAS G12C-mutant cancer cell lines. Head-to-head comparisons in cell viability assays consistently show that divarasib has a lower half-maximal inhibitory concentration (IC50) than sotorasib across various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer.

For instance, in the MIA PaCa-2 pancreatic cancer cell line, divarasib demonstrated an IC50 of 0.19 nM/L, which was over 50 times more potent than sotorasib (IC50: 12.75 nM/L).[5]

Potent Tumor Regression in In Vivo Models

In xenograft models, where human tumors are grown in immunodeficient mice, divarasib has shown robust anti-tumor activity, leading to complete tumor growth inhibition in multiple KRAS G12C-positive models.[1] Comparative studies have shown that divarasib can achieve significant tumor regression at doses where sotorasib shows more modest effects.

Quantitative Data Summary

The following tables summarize the comparative preclinical data for divarasib and sotorasib.

Table 1: In Vitro Potency Against KRAS G12C

CompoundTarget/AssayCell LineIC50 (nM)Fold Potency vs. SotorasibReference
Divarasib pERK InhibitionMIA PaCa-2~0.3~86x
Sotorasib pERK InhibitionMIA PaCa-2~25.81x
Divarasib Active KRAS InhibitionNCI-H358Not Reported5-20x[1][2]
Sotorasib Active KRAS InhibitionNCI-H358Not Reported1x[1][2]
Divarasib Cell ViabilityMIA PaCa-20.19>50x[5]
Sotorasib Cell ViabilityMIA PaCa-212.751x[5]

Table 2: In Vitro Selectivity

CompoundSelectivity for KRAS G12C vs. Wild-TypeReference
Divarasib >18,000-fold; Up to 50x more selective than sotorasib[1][2]
Sotorasib Not Reported

Experimental Protocols

Cell Viability Assay

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of divarasib or sotorasib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values.

pERK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Cells were seeded in 96-well plates and starved of serum overnight. The cells were then pre-treated with various concentrations of divarasib or sotorasib for 2 hours before being stimulated with a growth factor (e.g., EGF) for a short period. Following stimulation, cells were lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 were quantified using an HTRF assay kit (e.g., from Cisbio). The ratio of pERK to total ERK was calculated, and the data were normalized to vehicle-treated controls to determine the IC50 values for pERK inhibition.

Xenograft Models

Female athymic nude mice were subcutaneously implanted with 5 x 10^6 KRAS G12C mutant human cancer cells (e.g., NCI-H358 or MIA PaCa-2). When tumors reached a volume of 100-200 mm³, the mice were randomized into treatment groups. Divarasib or sotorasib was administered orally, once daily, at specified doses. Tumor volumes were measured two to three times weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. Treatment continued for a specified duration, and tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by divarasib and sotorasib, and a typical experimental workflow for evaluating these inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Activation Cycle cluster_downstream MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Divarasib / Sotorasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines KRAS G12C Mutant Cancer Cell Lines (e.g., NCI-H358, MIA PaCa-2) Biochemical_Assay pERK Inhibition Assay (HTRF) Cell_Lines->Biochemical_Assay Cell_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Cell_Assay Potency Determine IC50 (Potency & Selectivity) Biochemical_Assay->Potency Cell_Assay->Potency Xenograft Establish Xenograft Tumors in Mice Potency->Xenograft Lead Candidate Selection Treatment Oral Administration of Divarasib vs. Sotorasib Xenograft->Treatment Measurement Monitor Tumor Volume and Body Weight Treatment->Measurement Efficacy Assess Tumor Growth Inhibition (TGI) Measurement->Efficacy

References

A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a previously "undruggable" target. Several of these inhibitors have now entered clinical development, each with a unique in vitro profile. This guide provides a head-to-head comparison of the preclinical in vitro performance of key KRAS G12C inhibitors, including sotorasib (AMG-510), adagrasib (MRTX-849), divarasib (GDC-6036), and glecirasib (JAB-21822), with supporting experimental data and protocols for researchers in drug development.

Biochemical Potency and Selectivity

The initial characterization of KRAS G12C inhibitors typically involves biochemical assays to determine their potency against the mutant protein and selectivity over the wild-type (WT) form.

InhibitorTargetAssay TypeIC50 (nM)Selectivity vs. WTReference
Sotorasib (AMG-510) KRAS G12CTR-FRET Nucleotide Exchange8.88No inhibition of WT up to 100 µM[1][2][3]
Adagrasib (MRTX-849) KRAS G12CNot SpecifiedPotentSelective for KRAS G12C[1][2]
Divarasib (GDC-6036) KRAS G12CBiochemical AssaySub-nanomolar>18,000-fold vs. WT[4][5]
Glecirasib (JAB-21822) KRAS G12CSOS1-mediated Nucleotide Exchange2.28High selectivity over WT[6]

Divarasib has demonstrated greater potency and selectivity in vitro compared to sotorasib and adagrasib.[4][5] Preclinical studies have shown it to be 5 to 20 times more potent and up to 50 times more selective.[4][7][8][9] Glecirasib also exhibits high potency and a significant level of selectivity over wild-type KRAS in biochemical assays.[10][11]

Cell-Based Activity

The efficacy of these inhibitors is further evaluated in cancer cell lines harboring the KRAS G12C mutation. Key metrics include the inhibition of cell proliferation and the suppression of downstream signaling pathways.

Inhibition of Cell Proliferation
InhibitorCell Line(s)Assay TypeIC50Reference
Sotorasib (AMG-510) NCI-H3582D/3D Cell ViabilityPotent inhibition[12]
Adagrasib (MRTX-849) Multiple KRAS G12C linesCell ViabilityPotent inhibition[13]
Divarasib (GDC-6036) Multiple KRAS G12C linesCell ViabilityComplete tumor growth inhibition[4][5]
Glecirasib (JAB-21822) NCI-H358, MIA-PaCa-23D Cell ViabilityPotent inhibition[6][10]

Glecirasib has been shown to potently inhibit the viability of cancer cells with RAS G12C mutations, including KRAS G12C, HRAS G12C, and NRAS G12C, by inducing cell-cycle arrest and apoptosis.[6][10]

Inhibition of Downstream Signaling

KRAS G12C inhibitors are designed to block the downstream signaling cascades that drive tumor growth, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[14][15]

InhibitorEffect on SignalingCell Line(s)Reference
Sotorasib (AMG-510) Inhibition of p-ERKMultiple KRAS G12C lines[16]
Adagrasib (MRTX-849) Inhibition of downstream RAS signalingKRAS G12C cell lines[17][18]
Glecirasib (JAB-21822) Substantial reduction in p-ERK and p-AKTKRAS G12C mutant cells[10][11]
BI 1823911 Strong and sustained inactivation of the MAPK pathway (p-ERK)KRAS G12C NSCLC cell lines[19]

Glecirasib has been observed to substantially reduce ERK and AKT phosphorylation in cancer cells with the KRAS G12C mutation.[10][11] Similarly, the experimental inhibitor BI 1823911 leads to a strong and sustained inactivation of the MAPK pathway.[19]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

Mutant KRAS is constitutively active, leading to persistent downstream signaling and oncogenesis.[20] The primary downstream effector pathways include the RAF-MEK-ERK and the PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation.[14][21]

KRAS_Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis (Reduced by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS G12C signaling pathway and inhibitor mechanism.

Experimental Protocols

Biochemical Potency Assay (TR-FRET Nucleotide Exchange)

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Methodology:

  • Reagents: Recombinant KRAS G12C protein, BODIPY-labeled GDP, unlabeled GTP, and SOS1 (a guanine nucleotide exchange factor).

  • Procedure:

    • KRAS G12C is pre-incubated with BODIPY-GDP to form a fluorescent complex.

    • Test compounds (inhibitors) at various concentrations are added to the KRAS G12C/BODIPY-GDP complex and incubated.[21]

    • The exchange reaction is initiated by adding a mixture of unlabeled GTP and SOS1.[21]

    • As SOS1 facilitates the exchange of BODIPY-GDP for unlabeled GTP, the fluorescence signal decreases.

    • The reaction is monitored over time using a spectrofluorometer.[21]

  • Data Analysis: The rate of fluorescence decrease is measured, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

TRFRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A KRAS G12C + BODIPY-GDP B Add Test Inhibitor (Varying Conc.) A->B C Initiate with SOS1 + GTP B->C D Nucleotide Exchange (BODIPY-GDP replaced by GTP) C->D E Measure Fluorescence Decrease D->E F Calculate IC50 E->F

Caption: Workflow for a TR-FRET based nucleotide exchange assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the viability and growth of cancer cell lines harboring the KRAS G12C mutation.

Methodology:

  • Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The following day, cells are treated with a range of concentrations of the KRAS G12C inhibitor.

    • Cells are incubated for a period of 3 to 6 days.[10]

  • Data Acquisition: Cell viability is measured using a commercially available kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The luminescence data is normalized to untreated controls, and IC50 values are determined by fitting the data to a dose-response curve.

Cell_Proliferation_Workflow A Seed KRAS G12C Cells in 96-well plate B Incubate Overnight A->B C Treat with Inhibitor (Dose Range) B->C D Incubate for 3-6 Days C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo) D->E F Measure Luminescence E->F G Normalize Data and Calculate IC50 F->G

Caption: Workflow for a cell-based proliferation assay.

Western Blot for Downstream Signaling

This technique is used to measure the levels of phosphorylated (activated) proteins in the downstream signaling pathways of KRAS, such as p-ERK and p-AKT.

Methodology:

  • Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[6][10]

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT) and total protein controls (e.g., anti-ERK, anti-AKT).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.

Western_Blot_Workflow node_setup Cell Treatment with Inhibitor Protein Extraction & Quantification node_gel SDS-PAGE (Protein Separation) Transfer to Membrane node_setup->node_gel node_probe Blocking Primary Antibody Incubation (e.g., anti-p-ERK) Secondary Antibody Incubation node_gel->node_probe node_detect Chemiluminescent Detection Imaging & Quantification node_probe->node_detect

Caption: General workflow for Western Blot analysis of signaling pathways.

Conclusion

The in vitro data demonstrates that a new generation of KRAS G12C inhibitors, including divarasib and glecirasib, exhibit high potency and selectivity, often exceeding that of the first-generation approved drugs, sotorasib and adagrasib. Divarasib stands out for its sub-nanomolar potency and exceptional selectivity in biochemical assays.[4][5] Glecirasib also shows potent inhibition of KRAS G12C and its downstream signaling pathways, with the added benefit of inhibiting other RAS G12C isoforms.[6] These preclinical findings highlight the ongoing progress in the development of more effective KRAS G12C-targeted therapies. The provided protocols offer a standardized framework for the continued evaluation and comparison of novel inhibitors in this class.

References

Validating Divarasib Adipate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of Divarasib adipate, a potent and selective covalent inhibitor of KRAS G12C. We will explore various experimental approaches, present supporting data in a comparative format, and provide detailed protocols for key assays.

Introduction to Divarasib and KRAS G12C

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation, where glycine is substituted for cysteine at codon 12, results in a constitutively active protein that drives aberrant downstream signaling and tumor growth.[1][2] Divarasib (formerly GDC-6036) is an experimental, orally bioavailable drug that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3][4] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[3][4] Preclinical studies have shown Divarasib to be highly potent and selective, demonstrating greater potency in vitro compared to other approved KRAS G12C inhibitors like sotorasib and adagrasib.[2][5]

Validating that a drug like Divarasib reaches and binds to its intended target within a complex cellular environment is a critical step in drug development. Target engagement assays confirm the drug's mechanism of action, help interpret dose-response relationships, and provide essential biomarkers for clinical studies.[6]

KRAS G12C Signaling Pathway and Divarasib's Mechanism of Action

The diagram below illustrates the canonical RAS/MAPK signaling pathway. The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of KRAS in its active, GTP-bound state. This promotes the activation of downstream effectors like RAF, MEK, and ERK, driving cell proliferation and survival. Divarasib covalently binds to the inactive, GDP-bound KRAS G12C, preventing it from being activated and engaging in downstream signaling.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Signal KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP Activation GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP→GTP GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Divarasib Divarasib Divarasib->KRAS_GDP Covalent Binding (Irreversible)

Caption: KRAS G12C signaling pathway and the inhibitory action of Divarasib.

Comparison of Target Engagement Assays

A variety of biochemical and cell-based assays can be employed to measure the engagement of Divarasib with KRAS G12C. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.

Assay TypeMethodPrincipleEndpointThroughputAdvantagesLimitations
Biochemical Nucleotide Exchange Assay (NEA) Measures the rate of GDP to GTP exchange. Inhibitor binding to the GDP-state prevents this exchange. Often uses Time-Resolved Fluorescence Energy Transfer (TR-FRET).[1][7]IC50 (Inhibition of nucleotide exchange)Medium-HighQuantitative, allows for mutant selectivity profiling.[8]In vitro; does not account for cell permeability or metabolism.
Biochemical Competition Binding Assay A known ligand is displaced by the test compound (Divarasib). The amount of bound protein is quantified, often via qPCR-tagged proteins.[8][9]KD (Dissociation constant)HighHighly quantitative for binding affinity and selectivity.[8]Recombinant protein may not reflect native conformation.
Cell-Based Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. Soluble protein is quantified by Western Blot or other methods after heat shock.[7]Thermal shift (ΔTm)Low-MediumMeasures direct target binding in intact cells; label-free.[8]Indirect; requires specific antibodies; lower throughput.
Cell-Based p-ERK Western Blot / ELISA Measures the phosphorylation of ERK, a downstream effector in the KRAS pathway. Target engagement by Divarasib should decrease p-ERK levels.[10]IC50 (Inhibition of p-ERK)Low-MediumMeasures functional consequence of target engagement; physiologically relevant.Indirect; signal can be affected by other pathways.
Cell-Based Bioluminescence Resonance Energy Transfer (BRET) A bifunctional probe competes with the inhibitor for binding to a NanoLuc-tagged KRAS G12C in live cells, measuring displacement by changes in BRET signal.[10]IC50 (Probe displacement)HighMeasures direct target engagement in live cells in real-time; highly sensitive.[10]Requires genetic engineering of cell lines; probe-dependent.
Cell-Based Mass Spectrometry (FAIMS-PRM) Directly quantifies the amount of "free" (unbound) KRAS G12C protein in cell or tissue lysates before and after drug treatment.[6]% Target OccupancyLowHighly specific and quantitative; can be used in FFPE clinical tissues.[6]Requires specialized equipment and expertise; low throughput.

Quantitative Data Summary

The following table summarizes reported potency data for Divarasib and compares it with other first-generation KRAS G12C inhibitors, Sotorasib and Adagrasib. This data highlights Divarasib's high potency.

CompoundAssay TypeCell LineEndpointValueReference
Divarasib Cell ViabilityKRAS G12C Mutant LinesIC50Sub-nanomolar[2]
Divarasib Clinical Response (NSCLC)PatientsObjective Response Rate53.4% - 59.1%[5][11][12]
Divarasib Clinical Response (NSCLC)PatientsMedian Progression-Free Survival13.1 - 15.3 months[2][11][12]
Sotorasib Clinical Response (NSCLC)PatientsObjective Response Rate~37%[2]
Adagrasib Clinical Response (NSCLC)PatientsObjective Response Rate~43%[2]

Note: Direct comparison of IC50 values across different studies and assay conditions should be done with caution. Clinical data provides a more holistic view of efficacy.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm direct target binding in a cellular context. The principle is that drug binding stabilizes the target protein, making it more resistant to thermal denaturation.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A1 1. Culture KRAS G12C mutant cells (e.g., NCI-H358) A2 2. Treat cells with Divarasib or Vehicle (DMSO) for 1-2 hours A1->A2 B1 3. Harvest and resuspend cells in PBS A2->B1 B2 4. Heat cell suspensions across a temperature gradient (e.g., 44-68°C) for 3 minutes B1->B2 B3 5. Cool immediately on ice B2->B3 C1 6. Lyse cells by freeze-thaw cycles B3->C1 C2 7. Separate soluble vs. precipitated proteins by centrifugation C1->C2 C3 8. Analyze soluble fraction by Western Blot for KRAS C2->C3 C4 9. Quantify band intensity and plot melt curve C3->C4

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) and grow to ~80% confluency.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension and heat individual aliquots to different temperatures for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[8]

  • Lysis: Lyse the cells by subjecting them to multiple freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze the levels of soluble KRAS G12C at each temperature point using Western Blot or SDS-PAGE.

  • Data Interpretation: Plot the relative amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in Divarasib-treated cells compared to the vehicle control indicates target engagement.

p-ERK Inhibition Assay (Western Blot)

This assay measures the functional downstream consequence of KRAS G12C inhibition.

Protocol:

  • Cell Culture and Starvation: Plate KRAS G12C mutant cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treatment: Pre-treat cells with a dose range of this compound or vehicle control for 2-4 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to induce MAPK pathway activation. An unstimulated control should be included.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blot: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (pT202/pY204) and total ERK1/2 (as a loading control).[13] Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the Divarasib concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This live-cell assay directly measures drug binding to the target protein.

NanoBRET_Logic Start Start: KRAS G12C cells expressing NanoLuc-KRAS fusion protein AddTracer Add Cell-Permeable Fluorescent Tracer Start->AddTracer TracerBinds Tracer Binds to NanoLuc-KRAS Energy Donor (NanoLuc) and Acceptor (Tracer) are in close proximity AddTracer->TracerBinds HighBRET High BRET Signal (Energy Transfer Occurs) TracerBinds->HighBRET No Inhibitor AddDivarasib Add Divarasib (Test Compound) TracerBinds->AddDivarasib Measure Measure BRET Ratio (Acceptor Emission / Donor Emission) HighBRET->Measure DivarasibCompetes Divarasib Competes with Tracer for Binding Site Displaces Tracer Increases distance between Donor and Acceptor AddDivarasib->DivarasibCompetes LowBRET Low BRET Signal (Energy Transfer is Reduced) DivarasibCompetes->LowBRET Inhibitor Present LowBRET->Measure

Caption: Logical flow of a NanoBRET target engagement assay.

Protocol:

  • Cell Line: Use a cell line engineered to express KRAS G12C fused to a NanoLuc® luciferase tag at the endogenous locus.[10]

  • Plating: Plate the cells in a white, 96-well or 384-well assay plate.

  • Treatment: Add this compound across a range of concentrations to the wells and incubate.

  • Reagent Addition: Add the NanoBRET™ fluorescent tracer and the NanoGlo® substrate to the wells. The tracer is designed to bind to the same pocket as Divarasib.

  • Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.

  • Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing concentrations of Divarasib indicates displacement of the tracer and therefore, target engagement. Plot the data to determine the IC50.

References

Divarasib Adipate: A Comparative Analysis of Cross-reactivity Against Other Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Divarasib adipate is a next-generation, covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. Its high potency and selectivity are hallmarks of its design, offering a promising therapeutic avenue. This guide provides an objective comparison of Divarasib's performance against other mutations, supported by available preclinical data, and outlines the experimental protocols used to determine its selectivity.

Quantitative Analysis of Divarasib Selectivity

Divarasib has demonstrated remarkable selectivity for the KRAS G12C mutant over wild-type KRAS. This high degree of specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies have quantified this selectivity, providing a clear picture of its targeted activity.

TargetFold Selectivity vs. KRAS G12CReference
Wild-Type KRAS>18,000-fold[1][2]

Note: Specific inhibitory concentrations (IC50) for Divarasib against a broad panel of other KRAS mutations (e.g., G12D, G12V) are not publicly available at this time. The profound selectivity over wild-type KRAS, however, underscores the targeted nature of this inhibitor.

Comparative Potency and Selectivity

In preclinical in vitro studies, Divarasib has shown greater potency and selectivity compared to other approved KRAS G12C inhibitors, sotorasib and adagrasib.[1][3][4][5] This suggests that Divarasib may have a superior ability to inhibit the KRAS G12C oncoprotein while having a reduced impact on the normal functioning of wild-type KRAS.

KRAS Signaling Pathway and Point of Inhibition

Divarasib exerts its effect by targeting the mutated KRAS G12C protein, a critical node in the RAS/MAPK signaling pathway. This pathway, when constitutively activated by mutations, drives cell proliferation, survival, and differentiation, leading to tumorigenesis. Divarasib covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through the RAF-MEK-ERK cascade.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effector Pathway (MAPK) Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS (GDP-bound) Inactive SOS1->KRAS_GDP KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Divarasib Divarasib Divarasib->KRAS_GTP Inhibition

Caption: The KRAS signaling pathway and the inhibitory action of Divarasib on the active KRAS G12C mutant protein.

Experimental Protocols for Determining Cross-reactivity

The high selectivity of Divarasib is determined through a series of rigorous biochemical and cellular assays. These experiments are designed to measure the inhibitor's potency against its intended target and its lack of activity against other related proteins.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of Divarasib against the purified KRAS G12C protein and a panel of other kinases, including wild-type KRAS.

Methodology:

  • Protein Expression and Purification: Recombinant human KRAS G12C and wild-type KRAS proteins are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Kinase Activity Measurement: The assay measures the rate of nucleotide exchange (GDP to GTP) or the interaction with downstream effectors. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Inhibition Profiling: A dilution series of Divarasib is incubated with the purified KRAS protein.

  • IC50 Determination: The concentration of Divarasib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve. This is performed for both KRAS G12C and wild-type KRAS to determine the selectivity ratio.

Cellular Proliferation Assays

Objective: To assess the effect of Divarasib on the growth of cancer cell lines harboring the KRAS G12C mutation versus those with wild-type KRAS or other KRAS mutations.

Methodology:

  • Cell Line Panel: A panel of cancer cell lines with well-characterized KRAS mutation status (e.g., NCI-H358 for KRAS G12C and A549 for KRAS G12S) is used.

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of Divarasib for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo) assay.

  • GI50/IC50 Calculation: The concentration of Divarasib that causes 50% growth inhibition (GI50) or a 50% reduction in cell viability (IC50) is determined for each cell line. The comparison of these values across different cell lines reveals the cellular selectivity of the compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Protein_Purification Purify KRAS G12C & Wild-Type KRAS Proteins Kinase_Assay Perform Kinase Activity Assay (e.g., TR-FRET) Protein_Purification->Kinase_Assay IC50_Biochem Determine IC50 values Kinase_Assay->IC50_Biochem Selectivity_Ratio Calculate Selectivity Ratio (WT IC50 / G12C IC50) IC50_Biochem->Selectivity_Ratio Overall_Conclusion Assess Cross-Reactivity Profile Selectivity_Ratio->Overall_Conclusion Cell_Culture Culture Cancer Cell Lines (KRAS G12C vs. WT/Other Mutants) Drug_Treatment Treat with Divarasib (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay Measure Cell Viability (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay IC50_Cellular Determine IC50/GI50 values Viability_Assay->IC50_Cellular Cellular_Selectivity Compare IC50 across Cell Lines Cellular_Selectivity->Overall_Conclusion

Caption: A generalized experimental workflow for determining the cross-reactivity of a KRAS inhibitor like Divarasib.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of the KRAS G12C mutation with minimal activity against wild-type KRAS. This high degree of selectivity, a key differentiator from some other targeted therapies, is fundamental to its promising safety and efficacy profile observed in clinical trials. Further studies detailing its activity against a wider array of oncogenic mutations will continue to refine our understanding of its therapeutic potential.

References

Sotorasib vs. Divarasib Adipate: A Comparative Selectivity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the KRAS G12C mutation have emerged as a pivotal breakthrough. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of drugs. Among the next-generation inhibitors, divarasib adipate has shown significant promise in preclinical and early clinical studies. This guide provides an objective comparison of the selectivity profiles of sotorasib and this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Preclinical data consistently demonstrates that this compound possesses significantly greater potency and selectivity for the KRAS G12C mutant compared to sotorasib. In vitro studies have reported divarasib to be 5 to 20 times more potent and up to 50 times more selective than sotorasib.[1][2][3] One study highlighted that divarasib was over 18,000-fold more selective for KRAS G12C mutant cell lines versus wild-type cells.[4] This enhanced selectivity profile of divarasib may translate to a wider therapeutic window and a more favorable safety profile in clinical applications.

Data Presentation

The following tables summarize the available quantitative data comparing the preclinical pharmacodynamics and selectivity of sotorasib and this compound.

DrugTargetIC50 (μM)Cell Line Selectivity (Mutant vs. Wild-Type)Reference
Sotorasib (AMG 510) KRAS G12C0.004 - 0.032 (in various KRAS G12C cell lines)Selective for KRAS G12C[5]
This compound (GDC-6036) KRAS G12C<0.01>18,000-fold[4][6]

Table 1: Preclinical Potency and Selectivity of Sotorasib and this compound. This table presents a comparison of the half-maximal inhibitory concentration (IC50) and cell line selectivity for sotorasib and this compound against the KRAS G12C mutant.

Mechanism of Action

Both sotorasib and this compound are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. They bind to KRAS G12C when it is in its inactive, GDP-bound state.[7][8] This irreversible binding locks the oncoprotein in an inactive conformation, thereby preventing downstream signaling through pathways such as the MAPK pathway, which is crucial for cancer cell proliferation and survival.

cluster_0 KRAS G12C Signaling Pathway cluster_1 Inhibitor Mechanism Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive) SOS1->KRAS G12C (GDP) Promotes GDP-GTP Exchange KRAS G12C (GTP) KRAS G12C (Active) KRAS G12C (GDP)->KRAS G12C (GTP) Inactive Complex Covalently Bound Inactive Complex KRAS G12C (GTP)->KRAS G12C (GDP) GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sotorasib / Divarasib Sotorasib / Divarasib Sotorasib / Divarasib->KRAS G12C (GDP) Covalent Binding

Mechanism of KRAS G12C Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the objective evaluation of inhibitor selectivity. Below are representative methodologies for key assays used to characterize KRAS G12C inhibitors.

Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Objective: To determine the IC50 value of inhibitors against KRAS G12C in a biochemical setting.

Materials:

  • Recombinant GDP-loaded KRAS G12C protein

  • Recombinant SOS1 protein

  • GTP

  • Assay buffer (e.g., RBD-RAS binding buffer)

  • Test inhibitors (Sotorasib, this compound)

  • 384-well microplate

  • Plate reader capable of detecting the appropriate signal (e.g., fluorescence, AlphaScreen)

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 384-well plate, add the diluted inhibitors.

  • Add a solution of GDP-loaded KRAS G12C to each well.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of GTP-bound KRAS G12C using a suitable detection method. This can be achieved by adding an effector protein that specifically binds to the active, GTP-bound form of KRAS (e.g., RBD-cRAF) and using a detection system like AlphaScreen or TR-FRET.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a dose-response curve.

Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Add Inhibitor to Plate Add Inhibitor to Plate Prepare Inhibitor Dilutions->Add Inhibitor to Plate Add GDP-KRAS G12C Add GDP-KRAS G12C Add Inhibitor to Plate->Add GDP-KRAS G12C Add SOS1 and GTP Add SOS1 and GTP Add GDP-KRAS G12C->Add SOS1 and GTP Incubate Incubate Add SOS1 and GTP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Analyze Data (IC50) Analyze Data (IC50) Read Plate->Analyze Data (IC50)

Biochemical Assay Workflow.
Cellular Assay: NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.

Objective: To determine the cellular affinity and occupancy of inhibitors for KRAS G12C.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-KRAS G12C fusion protein

  • NanoBRET™ tracer that binds to KRAS

  • Test inhibitors (Sotorasib, this compound)

  • Cell culture medium and reagents

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring BRET signal

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-KRAS G12C expression vector and seed them into assay plates.

  • Allow cells to adhere and express the fusion protein (typically 24 hours).

  • Prepare serial dilutions of the test inhibitors.

  • Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted inhibitors.

  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Add the NanoBRET™ substrate to the wells.

  • Measure the BRET signal using a luminometer. The BRET signal is generated when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.

  • Inhibitor binding to KRAS G12C displaces the tracer, leading to a decrease in the BRET signal.

  • Calculate the cellular IC50 values based on the dose-dependent decrease in the BRET signal.

Start Start Transfect and Seed Cells Transfect and Seed Cells Start->Transfect and Seed Cells Incubate (24h) Incubate (24h) Transfect and Seed Cells->Incubate (24h) Add Tracer and Inhibitor Add Tracer and Inhibitor Incubate (24h)->Add Tracer and Inhibitor Incubate (2h) Incubate (2h) Add Tracer and Inhibitor->Incubate (2h) Add Substrate Add Substrate Incubate (2h)->Add Substrate Measure BRET Signal Measure BRET Signal Add Substrate->Measure BRET Signal Analyze Data (Cellular IC50) Analyze Data (Cellular IC50) Measure BRET Signal->Analyze Data (Cellular IC50)

Cellular Target Engagement Workflow.

Conclusion

The available preclinical data strongly suggests that this compound has a superior selectivity and potency profile for KRAS G12C compared to sotorasib. This enhanced selectivity is a promising characteristic for a drug candidate, as it may lead to improved efficacy and a better safety margin. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging KRAS G12C inhibitors. As more clinical data for divarasib becomes available, a more complete picture of its comparative clinical performance will emerge.

References

Confirming Divarasib Adipate's Efficacy: A Comparative Guide with Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Divarasib adipate (GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] This guide provides an objective comparison of Divarasib's performance against other approved KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data from orthogonal assays that confirm its efficacy and mechanism of action.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Divarasib operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK/ERK pathway.[1][2][3] This targeted action leads to the suppression of tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 RAS Cycle cluster_2 Downstream MAPK Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive) KRAS G12C (GTP) KRAS G12C (Active) KRAS G12C (GDP)->KRAS G12C (GTP) KRAS G12C (GTP)->KRAS G12C (GDP) RAF RAF KRAS G12C (GTP)->RAF SOS1->KRAS G12C (GDP) Promotes GDP-GTP Exchange GAP GAP GAP->KRAS G12C (GTP) Promotes GTP Hydrolysis Divarasib Divarasib Divarasib->KRAS G12C (GDP) Covalently Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A Binding Affinity Assay (e.g., TR-FRET, qPCR-based) C Target Engagement Assay (e.g., Cellular Thermal Shift Assay) A->C B Nucleotide Exchange Assay (e.g., TR-FRET) B->C D Cell Viability Assay (e.g., CellTiter-Glo) C->D E Downstream Signaling Assay (Western Blot for p-ERK) C->E F Xenograft Tumor Models D->F E->F

References

A Head-to-Head Battle: Divarasib Adipate Steps into the Ring with Next-Generation KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The tide has turned with the advent of targeted inhibitors, and the landscape is rapidly evolving. This guide provides a comprehensive comparison of Divarasib adipate against other next-generation KRAS inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of the current competitive landscape.

This comparative analysis delves into the mechanism of action, preclinical potency, clinical efficacy, and safety profiles of this compound and its key competitors, including the FDA-approved sotorasib and adagrasib, as well as promising investigational agents like MRTX1133 and BI 3706674.

Mechanism of Action: A Tale of Covalent and Non-Covalent Bonds

The majority of current KRAS inhibitors, including this compound, sotorasib, and adagrasib, are covalent inhibitors that specifically target the KRAS G12C mutation. This mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1] These inhibitors work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[2][3][4] This prevents downstream signaling through pathways like the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.

In contrast, MRTX1133 represents a different approach as a non-covalent inhibitor of the KRAS G12D mutation, which is more common in pancreatic, colorectal, and lung adenocarcinomas.[5] BI 3706674 is a pan-KRAS inhibitor, designed to bind non-covalently to multiple KRAS mutant alleles, offering a broader therapeutic potential.

dot

KRAS Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors KRAS Inhibitors cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activation SOS1 SOS1 (GEF) RTK->SOS1 Recruitment KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS (Active) GTP-bound RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP-GTP Exchange GAP GAP GAP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Divarasib Divarasib Divarasib->KRAS_GDP Covalent (G12C) Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent (G12C) Adagrasib Adagrasib Adagrasib->KRAS_GDP Covalent (G12C) MRTX1133 MRTX1133 MRTX1133->KRAS_GDP Non-covalent (G12D) BI_3706674 BI_3706674 BI_3706674->KRAS_GDP Non-covalent (Pan-KRAS) Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: KRAS signaling pathway and points of intervention by various inhibitors.

Preclinical Potency: A Look at the Numbers

In vitro studies provide a crucial first look at the potency of these inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition in vitro. This compound has demonstrated high potency with an IC50 of less than 0.01 µM against KRAS G12C mutant cell lines.[6]

InhibitorTargetRepresentative Cell LineIC50 (nM)
This compound KRAS G12CNCI-H358<10[6]
SotorasibKRAS G12CNCI-H358~6[7]
MIA PaCa-2~9[7]
AdagrasibKRAS G12CMIA PaCa-210 - 973 (2D)[8]
Various0.2 - 1042 (3D)[8]
MRTX1133KRAS G12DAsPc-17-10[9]
SW19907-10[9]
AGS6[5]
BI 3706674Pan-KRASData not publicly available-

Clinical Efficacy: Performance in Patients

Clinical trials provide the ultimate test of an inhibitor's efficacy and safety. Divarasib has shown promising results in early-phase trials. In a phase 1 study, Divarasib demonstrated an objective response rate (ORR) of 53.4% in patients with KRAS G12C-mutated NSCLC and a median progression-free survival (PFS) of 13.1 months.[10] For colorectal cancer patients, the ORR was 29.1% with a median PFS of 5.6 months.[10]

InhibitorTrial NameTumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Phase 1NSCLC (KRAS G12C)53.4%[10]13.1 months[10]
Colorectal Cancer (KRAS G12C)29.1%[10]5.6 months[10]
SotorasibCodeBreaK 100NSCLC (KRAS G12C)37.1%[11]6.8 months[11]
AdagrasibKRYSTAL-1NSCLC (KRAS G12C)42.9%6.5 months
Pancreatic & other GI tumors (KRAS G12C)41%[12]6.6 months[12]
MRTX1133Phase 1/2Solid Tumors (KRAS G12D)Data not yet reportedData not yet reported
BI 3706674Phase 1Gastric & Esophageal CancersData not yet reportedData not yet reported

Safety and Tolerability: A Critical Consideration

The safety profile of a drug is as important as its efficacy. Divarasib has been generally well-tolerated in clinical trials, with the most common treatment-related adverse events being nausea, diarrhea, and vomiting, which were mostly low-grade.[13]

InhibitorTrial NameMost Common Treatment-Related Adverse Events (Any Grade)Grade 3/4 Treatment-Related Adverse Events
This compound Phase 1Nausea (74%), Diarrhea (61%), Vomiting (58%)[13]12%[13]
SotorasibCodeBreaK 100Diarrhea (30%), Increased ALT (18%), Increased AST (18%)[14]20% (Grade 3), 1% (Grade 4)[14]
AdagrasibKRYSTAL-1Nausea (49.2%), Diarrhea (47.6%), Fatigue (41.3%), Vomiting (39.7%)[15]25.4% (Grade 3), 1.6% (Grade 4)[15]
MRTX1133Phase 1/2Data not yet reportedData not yet reported
BI 3706674Phase 1Data not yet reportedData not yet reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of KRAS inhibitors.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the KRAS inhibitor or vehicle control (DMSO) and incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.

dot

Experimental Workflow: Cell Viability Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with KRAS inhibitor (serial dilutions) Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h Equilibration Equilibrate plate to room temperature Incubation_72h->Equilibration Reagent_Addition Add CellTiter-Glo® reagent Equilibration->Reagent_Addition Lysis_Stabilization Mix for 2 min (lysis) Incubate for 10 min (stabilize) Reagent_Addition->Lysis_Stabilization Luminescence_Measurement Measure luminescence Lysis_Stabilization->Luminescence_Measurement Data_Analysis Normalize data and calculate IC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing cell viability using the CellTiter-Glo® assay.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the level of ERK phosphorylation, a downstream marker of KRAS pathway activation.

  • Cell Treatment and Lysis: Treat cells with the KRAS inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells harboring the target KRAS mutation into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the KRAS inhibitor or vehicle control orally or via intraperitoneal injection daily.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis: Analyze the tumor growth inhibition and assess for any signs of toxicity.

The Future of KRAS Inhibition

The field of KRAS inhibition is dynamic, with numerous next-generation inhibitors in development. While this compound shows great promise with its potent preclinical activity and encouraging early clinical data, the competition is fierce. The development of pan-KRAS inhibitors like BI 3706674 and inhibitors targeting other mutations such as MRTX1133 for KRAS G12D signifies a broadening of the therapeutic arsenal against KRAS-driven cancers. Combination therapies, pairing KRAS inhibitors with other targeted agents or immunotherapies, are also being actively explored to overcome resistance and improve patient outcomes. The continued research and clinical evaluation of these novel agents will be critical in defining the future standard of care for patients with KRAS-mutant tumors.

References

Divarasib Adipate vs. Sotorasib: A Comparative Analysis of Resistance Mechanisms in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the mechanisms of acquired resistance to two prominent KRAS G12C inhibitors: divarasib adipate and sotorasib. As targeted therapies, both drugs have shown significant promise in treating KRAS G12C-mutated cancers; however, the emergence of resistance remains a critical challenge. This document synthesizes available clinical and preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular underpinnings of resistance to these agents.

Introduction

Sotorasib (AMG 510) was the first KRAS G12C inhibitor to receive regulatory approval, marking a significant milestone in targeting what was once considered an "undruggable" oncoprotein.[1] Divarasib (GDC-6036), a next-generation inhibitor, has demonstrated high potency and selectivity in preclinical models and promising anti-tumor activity in early-phase clinical trials.[2][3][4] Understanding the nuances of how cancer cells evade these inhibitors is paramount for developing next-generation therapies and rational combination strategies.

While direct head-to-head clinical trial data on resistance mechanisms is still emerging, current research indicates that the pathways of resistance to divarasib are largely similar to those observed with sotorasib and the related inhibitor adagrasib.[5] These mechanisms can be broadly categorized as on-target alterations, involving the KRAS protein itself, and off-target mechanisms, which activate bypass signaling pathways.

On-Target Resistance: Secondary KRAS Mutations

Acquired mutations in the KRAS gene are a common mechanism of resistance to KRAS G12C inhibitors. These secondary mutations can interfere with drug binding or restore GTPase activity, rendering the inhibitor ineffective.

Sotorasib:

In vitro saturation mutagenesis screens have identified several secondary KRAS mutations that confer resistance to sotorasib. These mutations are often located in regions critical for drug-protein interaction.[6]

Divarasib:

The phase 1 clinical trial of divarasib (NCT04449874) revealed a diverse spectrum of genomic alterations in the KRAS gene at the end of treatment, which are thought to confer acquired resistance.[5][7] The specific frequencies of these mutations in a large patient cohort from a head-to-head comparison are not yet available, pending results from ongoing trials like the Krascendo 1 study (NCT06497556).[8][9][10]

Table 1: In Vitro Identified Secondary KRAS Mutations Conferring Resistance to Sotorasib

Secondary KRAS MutationResistance to Sotorasib
Y96DHigh
Y96SHigh
G13DHigh
R68MHigh
A59SHigh
A59THigh
Q99LLow

Data derived from in vitro mutagenesis screens of Ba/F3 cells transduced with KRAS G12C.

Off-Target Resistance: Bypass Pathway Activation

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C signaling. This often involves genomic alterations in other oncogenes or tumor suppressors.

Sotorasib:

Data from the CodeBreaK100 clinical trial provides the most comprehensive analysis of acquired resistance to sotorasib in patients. The study utilized circulating tumor DNA (ctDNA) analysis to identify genomic alterations at the time of disease progression.[11][12][13]

Table 2: Acquired Genomic Alterations in Patients Treated with Sotorasib (CodeBreaK100)

Alteration TypeNon-Small Cell Lung Cancer (NSCLC)Colorectal Cancer (CRC)
Any Acquired Genomic Alteration 28% (19/67 patients) 73% (33/45 patients)
Receptor Tyrosine Kinase (RTK) Pathway Most PrevalentMost Prevalent
Specific examples: MET amplification, FGFR fusions
Secondary RAS Alterations 3% 16%
Specific examples: KRAS G12V/D/R, NRAS Q61K
Other MAPK Pathway Alterations PresentPresent
Specific examples: BRAF V600E, MAP2K1 mutations
Cell Cycle Gene Alterations PresentPresent
Specific examples: CDKN2A loss

Data from plasma biomarker analysis of the CodeBreaK100 trial. Percentages represent the proportion of patients with baseline and progression plasma samples who developed the specified alteration.[14]

Divarasib:

The phase 1 trial of divarasib also identified a wide range of genomic alterations in RTK, MAPK, and PI3K pathway components as potential drivers of acquired resistance.[5] These findings align with the resistance patterns observed with sotorasib, suggesting a commonality in how tumors adapt to KRAS G12C inhibition.

Signaling Pathways in KRAS G12C Inhibition and Resistance

The following diagram illustrates the central role of the KRAS signaling pathway and the key mechanisms of resistance to KRAS G12C inhibitors.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_gtpase RAS GTPase Cycle cluster_downstream Downstream Effectors cluster_inhibitors KRAS G12C Inhibitors cluster_resistance Resistance Mechanisms RTK RTK (e.g., EGFR) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP (e.g., NF1) KRAS_G12C_GTP->GAP Hydrolyzes GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K GEF->KRAS_G12C_GDP Promotes GTP loading GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Divarasib Divarasib Divarasib->KRAS_G12C_GDP Binds covalently, traps inactive state Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Binds covalently, traps inactive state On_Target On-Target (Secondary KRAS mutations) On_Target->KRAS_G12C_GTP Reactivates Off_Target Off-Target (Bypass Pathway Activation) Off_Target->Proliferation Bypasses KRAS G12C RTK_amp RTK Amplification (e.g., MET) RTK_amp->RTK Bypass_mut Downstream Mutations (e.g., BRAF, MEK) Bypass_mut->RAF Bypass_mut->MEK

Caption: KRAS signaling and resistance pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of divarasib and sotorasib resistance.

Generation of Acquired Resistance in Cell Lines

Objective: To develop cell line models with acquired resistance to KRAS G12C inhibitors for molecular characterization.

Protocol:

  • Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Exposure: Cells are continuously exposed to increasing concentrations of the KRAS G12C inhibitor (sotorasib or divarasib), starting from the IC50 value.[15]

  • Dose Escalation: The drug concentration is gradually increased in a stepwise manner as cells develop tolerance and resume proliferation.

  • Resistant Clone Selection: Once cells can sustain growth in a high concentration of the inhibitor (e.g., 1-2.5 µM), resistant clones are isolated and expanded.[15]

  • Validation: The resistance phenotype is confirmed by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug and assess the sensitivity of cell lines.

Protocol:

  • Cell Seeding: Cells are seeded in triplicate in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[14]

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (divarasib or sotorasib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured after a 10-minute incubation.[14][17]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Saturation Mutagenesis Screen for Resistance Mutations

Objective: To systematically identify all possible single amino acid substitutions in KRAS G12C that confer resistance to a specific inhibitor.

Protocol:

  • Library Generation: A plasmid library containing all possible single amino acid missense mutations of KRAS G12C is generated.

  • Cell Line Transduction: The KRAS G12C mutant cell line (e.g., NCI-H358) is transduced with the mutagenesis library.[6]

  • Drug Selection: The transduced cells are cultured in the presence of the KRAS G12C inhibitor (sotorasib or adagrasib) at a concentration around the IC90 for an extended period (e.g., 13 days).[6] A parallel culture with a vehicle control is also maintained.

  • Genomic DNA Extraction: At the end of the treatment period, genomic DNA is extracted from both the inhibitor-treated and control cell populations.[14]

  • Sequencing and Analysis: The KRAS coding region is amplified from the genomic DNA and subjected to deep sequencing. The frequency of each mutation in the inhibitor-treated group is compared to the control group to identify mutations that are enriched (conferring resistance) or depleted (conferring sensitivity).[6]

mutagenesis_workflow start Start: KRAS G12C Saturation Mutagenesis Library transduction Transduce into KRAS G12C Cell Line start->transduction drug_treatment Culture with Inhibitor (IC90) or DMSO Control transduction->drug_treatment dna_extraction Genomic DNA Extraction drug_treatment->dna_extraction sequencing Deep Sequencing of KRAS Locus dna_extraction->sequencing analysis Compare Mutation Frequencies (Inhibitor vs. Control) sequencing->analysis end Identify Resistance & Sensitivity Mutations analysis->end

Caption: Workflow for saturation mutagenesis screen.

Circulating Tumor DNA (ctDNA) Analysis from Patient Samples

Objective: To identify acquired genomic alterations associated with resistance in patients treated with KRAS G12C inhibitors.

Protocol:

  • Sample Collection: Peripheral blood samples are collected from patients at baseline (before treatment initiation) and at the time of disease progression.[14]

  • Plasma Isolation: Plasma is separated from the whole blood by centrifugation.

  • ctDNA Extraction: Cell-free DNA is extracted from the plasma using a commercially available kit.

  • Library Preparation and Sequencing: The extracted ctDNA is used to prepare a sequencing library. Targeted next-generation sequencing (NGS) panels are often employed to analyze a predefined set of cancer-related genes.

  • Bioinformatic Analysis: Sequencing data is analyzed to identify single nucleotide variants, insertions/deletions, copy number alterations, and rearrangements.

  • Resistance Marker Identification: Genomic alterations that are present at disease progression but absent at baseline are identified as potential mechanisms of acquired resistance.[14]

Conclusion

The landscape of resistance to KRAS G12C inhibitors is complex and multifaceted. While divarasib and sotorasib are both potent inhibitors, cancer cells can employ a range of on-target and off-target mechanisms to circumvent their effects. The available data suggests a significant overlap in the resistance profiles of these two drugs, with reactivation of the MAPK pathway being a central theme.

Future research, particularly the results from head-to-head clinical trials, will be crucial for elucidating any subtle differences in the frequency and types of resistance mutations induced by divarasib versus sotorasib. This knowledge will be instrumental in guiding the development of next-generation KRAS inhibitors and designing effective combination therapies to overcome resistance and improve patient outcomes.

References

Safety Operating Guide

Proper Disposal of Divarasib Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of divarasib adipate in a research setting, ensuring operational safety and regulatory compliance.

This compound, a potent and selective KRAS G12C inhibitor, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental standards. Although the Safety Data Sheet (SDS) for the parent compound, divarasib, indicates that it is not classified as a hazardous substance or mixture, its potent biological activity necessitates a cautious and systematic approach to its disposal.[1] Adherence to established laboratory safety protocols and local regulations is paramount.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical assistance.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated waste must comply with all applicable federal, state, and local environmental regulations.[1] The following procedure provides a general framework based on best practices for potent, non-hazardous research compounds.

  • Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (vials, pipette tips), must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect unused solid this compound and contaminated solids in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "this compound Waste" and any other information required by your institution, such as the chemical composition and hazard warnings (if applicable).

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a certified chemical waste management contractor. These services are equipped to handle the disposal of specialized chemical waste in accordance with regulatory requirements.[2]

Spill Management Protocol

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spilled material with an inert, liquid-binding material such as diatomite or universal binders.[1] Once the spill is absorbed, decontaminate the surface by scrubbing with alcohol.[1] Collect all contaminated absorbent material in a sealed container and dispose of it as chemical waste, following the procedure outlined above. Prevent the spill from entering drains or water courses.[1]

This compound Properties

The following table summarizes key information for this compound and its parent compound.

PropertyThis compoundDivarasib (Parent Compound)
CAS Number 2762240-36-62417987-45-0
Molecular Formula C35H42ClF4N7O6C29H32ClF4N7O2
Molecular Weight 768.21 g/mol 622.06 g/mol
Hazard Classification Not classified as hazardousNot classified as hazardous
Transport Information Not classified as dangerous goodsNot classified as dangerous goods

Data sourced from multiple chemical suppliers and safety data sheets.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Event A Unused this compound D Segregate from General Waste A->D B Contaminated Labware (vials, tips) B->D C Contaminated PPE (gloves, etc.) C->D E Collect in Labeled, Sealed Containers D->E F Store in Designated Secure Area E->F G Arrange Pickup with EHS/Certified Vendor F->G H Proper Disposal via Licensed Facility G->H Spill Accidental Spill Spill_Response Absorb with Inert Material Spill->Spill_Response Spill_Collect Collect Contaminated Material Spill_Response->Spill_Collect Spill_Collect->E Treat as Chemical Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Divarasib Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Divarasib adipate. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] Although one Safety Data Sheet (SDS) classifies the substance as not hazardous, it also notes that the chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, a cautious approach is warranted.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeEquipment SpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes, dust, and aerosols.[1]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact. The specific glove material should be resistant to the solvents used.
Body Protection Impervious clothing or lab coatProvides a barrier against accidental spills and contamination.[1]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Necessary when handling the powder form to avoid inhalation of dust and when there is a risk of aerosol formation.[1][2]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Experimental Protocol: General Handling

  • Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available.[1]

  • Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure.[1]

  • Avoiding Contamination : Take precautions to avoid the formation of dust and aerosols.[1]

  • Preventing Contact : Avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors, mist, dust, or gas.[1]

Storage Conditions

  • Short-term storage : Store at 0 - 4°C for days to weeks.[3]

  • Long-term storage : For long-term storage (months to years), keep at -20°C in a dry and dark place.[3]

  • Stock Solutions : Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5]

Emergency Procedures and Disposal Plan

In the event of an emergency or accidental release, follow these procedures.

Accidental Release Measures

  • Evacuate : Evacuate personnel to a safe area.[1]

  • Ventilate : Ensure adequate ventilation in the affected area.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Cleanup : Wear full personal protective equipment.[1] Absorb spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don appropriate PPE: - Safety goggles - Protective gloves - Lab coat - Respirator handling_weigh Weighing and preparation of solutions under exhaust ventilation prep_ppe->handling_weigh Proceed when ready prep_env Prepare work area: - Ensure proper ventilation - Verify access to safety shower and eye wash station prep_env->handling_weigh handling_use Use in experiment, avoiding aerosol and dust generation handling_weigh->handling_use emergency In case of spill or exposure, follow emergency procedures handling_weigh->emergency cleanup_decon Decontaminate surfaces and equipment with alcohol handling_use->cleanup_decon handling_use->emergency cleanup_dispose Dispose of waste (unused compound, contaminated supplies) as hazardous waste cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.